Product packaging for Bis-PEG13-PFP ester(Cat. No.:CAS No. 1383567-59-6)

Bis-PEG13-PFP ester

Cat. No.: B3101053
CAS No.: 1383567-59-6
M. Wt: 1022.9 g/mol
InChI Key: WJRAPHRYVGETKA-UHFFFAOYSA-N
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Description

Bis-PEG13-PFP ester is a useful research compound. Its molecular formula is C42H56F10O17 and its molecular weight is 1022.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H56F10O17 B3101053 Bis-PEG13-PFP ester CAS No. 1383567-59-6

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRAPHRYVGETKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56F10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1022.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Bis-PEG13-PFP Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG13-PFP ester is a homobifunctional crosslinking reagent that is gaining prominence in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and the distinct advantages it offers over more traditional crosslinkers. The core of its utility lies in the unique characteristics of the pentafluorophenyl (PFP) ester reactive groups combined with a hydrophilic 13-unit polyethylene glycol (PEG) spacer.

Core Chemical Properties

This compound is a water-soluble compound due to its hydrophilic PEG linker, a desirable characteristic for reactions in aqueous biological environments.[1][2] The PFP esters are reactive towards primary and secondary amines, forming stable amide bonds.[3][4] A key advantage of PFP esters is their increased stability against hydrolysis when compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions.[3]

Physicochemical and Structural Data
PropertyValueSource(s)
Chemical Formula C42H56F10O17
Molecular Weight 1022.9 g/mol
CAS Number 1383567-59-6
Purity Typically ≥98%
Appearance Solid or viscous liquid
Solubility DMSO, DCM, DMF
Storage Conditions -20°C, under desiccated conditions
Computational Chemistry Data
PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 172.59 Ų
LogP 4.5846
Hydrogen Bond Acceptors 17
Hydrogen Bond Donors 0
Rotatable Bonds 44

Reactivity and Stability: The PFP Ester Advantage

The enhanced performance of PFP esters stems from the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, leading to faster reaction kinetics with amines (aminolysis). Crucially, PFP esters exhibit a markedly lower rate of spontaneous hydrolysis compared to NHS esters, which is a significant drawback of the latter in aqueous solutions. This increased stability is particularly important when working with valuable biomolecules, as it minimizes the loss of the reactive ester to competing hydrolysis reactions.

Comparative Reactivity Data: PFP vs. NHS Esters
Active Ester PlatformAmine NucleophilePseudo-First-Order Rate Constant (k')Source(s)
Poly(pentafluorophenyl acrylate)1-aminomethylpyrene2.46 x 10⁻¹ s⁻¹
Poly(N-hydroxysuccinimide-4-vinyl benzoate)1-aminomethylpyrene3.49 x 10⁻³ s⁻¹

This data illustrates that the aminolysis of a PFP ester can be significantly faster than that of a comparable NHS ester under similar conditions.

Experimental Protocols

General Considerations for Using this compound
  • Moisture Sensitivity : this compound is moisture-sensitive. It is crucial to store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solution Preparation : Solutions of the PFP ester should be prepared immediately before use in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Stock solutions should not be prepared for long-term storage due to the potential for hydrolysis.

  • Buffer Selection : Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a commonly used reaction buffer.

Protocol 1: General Protein Labeling with this compound

This protocol is a general guideline for the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).

  • Reaction: Add the desired molar excess of the dissolved PFP ester to the protein solution while gently mixing. A common starting point is a 5- to 20-fold molar excess of the ester over the protein. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. For some reactions, incubation at 37°C for 30 minutes can be effective.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted PFP ester and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

Protocol 2: Monitoring the Hydrolytic Stability of this compound

This protocol outlines a method to quantitatively assess the stability of the PFP ester in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of the this compound in anhydrous DMSO or DMF.

  • Initiate the hydrolysis reaction by adding a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.

  • Monitor the reaction over time by injecting aliquots of the reaction mixture onto the HPLC system at regular intervals.

  • Quantify the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak.

  • Calculate the half-life (t½) of the PFP ester under the tested conditions by plotting the concentration of the PFP ester versus time.

Visualizations

Signaling Pathways and Workflows

As this compound is a chemical tool for conjugation rather than a modulator of a specific signaling pathway, the following diagrams illustrate its chemical reactivity and a typical experimental workflow.

PFP_Ester_Reaction reagent This compound (R-C(O)O-PFP) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R'-NH2) amine->intermediate product Stable Amide Bond (R-C(O)NH-R') intermediate->product Collapse leaving_group Pentafluorophenol intermediate->leaving_group

Chemical reaction of a PFP ester with a primary amine.

Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) mix Mix Protein and PFP Ester protein_prep->mix pfp_prep Prepare PFP Ester Solution (Anhydrous DMSO/DMF) pfp_prep->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting column) quench->purify analyze Analyze Conjugate purify->analyze PFP_vs_NHS_Advantages cluster_advantages Key Advantages of PFP Esters pfp_ester PFP Esters higher_reactivity Higher Reactivity with Amines pfp_ester->higher_reactivity greater_stability Greater Stability to Hydrolysis pfp_ester->greater_stability nhs_ester NHS Esters nhs_ester->higher_reactivity Lower nhs_ester->greater_stability Lower improved_efficiency Improved Conjugation Efficiency higher_reactivity->improved_efficiency greater_stability->improved_efficiency better_reproducibility Better Reproducibility improved_efficiency->better_reproducibility

References

An In-Depth Technical Guide to Bis-PEG13-PFP Ester: Structure, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG13-PFP ester, a homobifunctional crosslinking agent increasingly utilized in bioconjugation, drug delivery, and hydrogel formation. We will delve into its chemical structure, mechanism of action, and provide detailed experimental protocols for its application, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.

Core Concepts: Structure and Physicochemical Properties

This compound is a chemical crosslinker characterized by a linear polyethylene glycol (PEG) spacer with 13 ethylene glycol units, flanked by two reactive pentafluorophenyl (PFP) ester groups at each terminus.

Structure:

The generalized structure of this compound can be represented as:

PFP-OOC-(CH₂)₂-(OCH₂CH₂)₁₃-O-(CH₂)₂-COO-PFP

The key components of this structure are:

  • Pentafluorophenyl (PFP) Esters: These are highly reactive functional groups that readily undergo nucleophilic substitution with primary and secondary amines, forming stable amide bonds. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of the ester highly electrophilic and the pentafluorophenolate a good leaving group.

  • Polyethylene Glycol (PEG) Spacer: The PEG linker is a hydrophilic and flexible chain that imparts several desirable properties to the crosslinker and the resulting conjugate. These include increased water solubility, reduced immunogenicity, and decreased tendency for aggregation. The 13-unit PEG chain provides a specific spacer arm length, allowing for controlled distances between conjugated molecules.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₄₂H₅₆F₁₀O₁₇
Molecular Weight Approximately 1022.9 g/mol
CAS Number 1383567-59-6
Appearance Solid or viscous liquid
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM
Reactivity Reacts with primary and secondary amines

Mechanism of Action: Amine-Reactive Crosslinking

The primary mechanism of action of this compound involves the reaction of its PFP ester groups with nucleophilic primary amines, such as the ε-amine of lysine residues in proteins or the N-terminus of peptides. This reaction, known as aminolysis, results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

The reaction is most efficient in the pH range of 7.2 to 8.5. At lower pH, the amine groups are protonated, reducing their nucleophilicity and slowing down the reaction rate. Conversely, at higher pH, the rate of hydrolysis of the PFP ester increases, which competes with the desired aminolysis reaction.

One of the key advantages of PFP esters over other amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters, is their enhanced stability towards hydrolysis.[1][2] This increased stability allows for more efficient conjugation reactions, particularly in aqueous environments.[2]

Data Presentation: Comparative Stability and Reactivity

ParameterPFP EsterNHS Ester
Hydrolytic Stability HigherLower
Reactivity with Amines HigherLower
Optimal Reaction pH 7.2 - 8.57.0 - 8.0
Byproduct PentafluorophenolN-hydroxysuccinimide

The rate of hydrolysis for both PFP and NHS esters is pH-dependent, increasing with higher pH. The following table provides reference data on the half-life of an NHS ester at various pH values to illustrate this trend. PFP esters, being more stable, would exhibit longer half-lives under similar conditions.

pHHalf-life of NHS Ester
8.0210 minutes[3]
8.5180 minutes[3]
9.0125 minutes

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: protein crosslinking and hydrogel formation.

Protocol for Soluble Protein Crosslinking

This protocol describes a general procedure for crosslinking proteins in solution using this compound.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 0.1-10 mg/mL.

    • If the buffer contains primary amines (e.g., Tris), the protein must be purified by dialysis or desalting into an amine-free buffer.

  • Crosslinker Stock Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the crosslinker in anhydrous DMSO or DMF. For example, a 10-100 mM stock solution. Note: Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.

  • Crosslinking Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted PFP esters.

  • Purification:

    • Remove excess crosslinker and byproducts by desalting or dialysis.

Protocol for Hydrogel Formation

This protocol provides a method for forming a hydrogel by crosslinking a multi-arm PEG-amine with this compound.

Materials:

  • This compound

  • Multi-arm PEG-amine (e.g., 4-arm or 8-arm PEG-NH₂)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of the multi-arm PEG-amine in PBS.

  • Hydrogel Formation:

    • In a suitable mold, mix the this compound solution with the multi-arm PEG-amine solution. The final concentrations of the precursors will determine the properties of the hydrogel. A 1:1 molar ratio of PFP ester groups to amine groups is a good starting point for achieving a well-crosslinked network.

    • Thoroughly and quickly mix the components. Gelation can occur rapidly, from seconds to minutes, depending on the precursor concentrations.

  • Curing and Washing:

    • Allow the hydrogel to cure at room temperature for a sufficient time to ensure complete crosslinking (e.g., 1-2 hours).

    • After gelation, immerse the hydrogel in PBS to wash away unreacted precursors and byproducts. The washing buffer should be exchanged several times over 24-48 hours.

Characterization of the Hydrogel:

  • Swelling Ratio: The swelling ratio can be determined by measuring the weight of the hydrogel in its swollen state (Ws) and after lyophilization (Wd). The swelling ratio (Q) is calculated as Q = Ws / Wd.

  • Mechanical Properties: The compressive modulus of the hydrogel can be measured using a mechanical tester.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker with significant advantages for bioconjugation and biomaterial fabrication. Its PFP ester groups offer high reactivity towards amines and greater stability in aqueous solutions compared to traditional NHS esters. The hydrophilic PEG spacer enhances the properties of the resulting conjugates and materials. The detailed protocols provided in this guide serve as a starting point for researchers to develop and optimize their specific applications, from creating well-defined protein conjugates to fabricating biocompatible hydrogels with tunable properties.

References

A Technical Guide to the Solubility of Bis-PEG13-PFP Ester in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Bis-PEG13-PFP (pentafluorophenyl) ester in dimethyl sulfoxide (DMSO). This information is critical for researchers and scientists in drug development, particularly for applications involving bioconjugation, such as antibody-drug conjugates (ADCs), PEGylation of proteins and peptides, and nanoparticle functionalization.

Introduction to Bis-PEG13-PFP Ester

This compound is a homobifunctional crosslinker. It features two amine-reactive PFP ester groups separated by a hydrophilic 13-unit polyethylene glycol (PEG) spacer.[1][2] PFP esters are known to react efficiently with primary and secondary amines to form stable amide bonds.[3][4][5] A key advantage of PFP esters over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their higher stability towards hydrolysis in aqueous media, which allows for more efficient conjugation reactions. The hydrophilic PEG linker enhances the water solubility of the molecule it is conjugated to.

Solubility of this compound in DMSO

Dimethyl sulfoxide (DMSO) is a recommended solvent for dissolving this compound. It is a dry, polar aprotic organic solvent suitable for solubilizing this moisture-sensitive reagent immediately before use.

Qualitative Solubility Data

Compound NameSolventSolubilitySource
This compoundDMSOSolubleBroadPharm
This compoundDCM (Dichloromethane)SolubleBroadPharm
This compoundDMF (Dimethylformamide)SolubleBroadPharm

Quantitative Solubility Estimation

It is crucial to note that PEG PFP esters are moisture-sensitive and prone to hydrolysis. Therefore, it is recommended to dissolve only the required amount of the reagent immediately before use and to avoid preparing stock solutions for long-term storage.

Experimental Protocol for Solubility Determination (Adapted)

For researchers needing to determine the precise solubility of this compound in DMSO for their specific application, the following adapted kinetic solubility determination method can be employed. This protocol is based on general methods for determining the solubility of compounds in DMSO.

Objective: To determine the kinetic solubility of this compound in DMSO at room temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Weigh out an excess amount of this compound (e.g., 20 mg) into a clean, dry microcentrifuge tube.

    • Add a defined volume of anhydrous DMSO (e.g., 1 mL).

    • Vortex the mixture vigorously for 1-2 minutes at room temperature.

    • To ensure equilibrium is reached, incubate the suspension on a shaker or rotator for a specified period (e.g., 1-2 hours) at a constant temperature.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the DMSO supernatant by multiplying the concentration determined by HPLC by the dilution factor. The result will be the kinetic solubility of this compound in DMSO under the experimental conditions.

Visualization of Experimental Workflow and Reaction

Workflow for Bioconjugation Using this compound

The following diagram illustrates a typical workflow for a bioconjugation reaction, such as modifying a protein with this compound.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_reagent Dissolve this compound in anhydrous DMSO mix Add DMSO solution of PFP ester to protein solution prep_reagent->mix prep_protein Prepare protein in amine-free buffer (pH 7.2-8.5) prep_protein->mix incubate Incubate at RT or 37°C mix->incubate purify Remove unreacted linker via dialysis or size exclusion chromatography incubate->purify analyze Characterize the PEGylated protein conjugate purify->analyze

Caption: Workflow for protein PEGylation using this compound.

Reaction of PFP Ester with a Primary Amine

This diagram shows the chemical reaction between the PFP ester functional group and a primary amine, resulting in a stable amide bond.

Caption: Reaction of PFP ester with a primary amine to form an amide bond.

References

In-Depth Technical Guide to Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG13-PFP ester, a homobifunctional crosslinker, with a focus on its molecular characteristics, applications in bioconjugation, and detailed experimental protocols.

Core Concepts:

This compound is a chemical compound featuring a 13-unit polyethylene glycol (PEG) spacer flanked by two pentafluorophenyl (PFP) ester functional groups. This structure allows for the covalent conjugation of molecules containing primary or secondary amines, forming stable amide bonds. The hydrophilic PEG linker enhances the water solubility of the resulting conjugate. PFP esters are noted for their high reactivity towards amines and greater stability against hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
Molecular Weight 1022.87 g/mol [3][4]
Exact Mass 1022.3400 g/mol
Chemical Formula C₄₂H₅₆F₁₀O₁₇
CAS Number 1383567-59-6
Purity ≥98%
Spacer Arm Length 50.0 Å

Experimental Protocols

Principle of PFP Ester Chemistry

PFP esters are highly effective acylating agents that react with nucleophiles, particularly primary and secondary amines, to form stable amide bonds. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack. This reaction is efficient and results in the release of pentafluorophenol as a byproduct. PFP esters are less prone to hydrolysis in aqueous media compared to NHS esters, offering a wider window for conjugation reactions.

General Protocol for Protein Crosslinking

This protocol outlines a general procedure for crosslinking proteins using this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Amine-containing protein(s)

  • Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer, pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Dry, polar aprotic organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 0.1-10 mg/mL.

    • If the protein sample is in a buffer containing primary amines, exchange it with the Conjugation Buffer using dialysis or a desalting column.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of dry DMSO or DMF to prepare a stock solution (e.g., 10-100 mM). The reagent is moisture-sensitive. Do not prepare stock solutions for long-term storage.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Reaction times and temperatures may be optimized.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted PFP esters.

  • Purification:

    • Remove excess crosslinker and byproducts by dialysis or using a desalting column.

Visualizations

Reaction of this compound with Amines

The following diagram illustrates the reaction mechanism of a PFP ester with a primary amine, resulting in the formation of a stable amide bond.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Products PFP_Ester R₁-C(O)O-PFP TransitionState Intermediate PFP_Ester->TransitionState + R₂-NH₂ Amine R₂-NH₂ Amine->TransitionState Amide R₁-C(O)NH-R₂ (Stable Amide Bond) TransitionState->Amide PFP HO-PFP (Pentafluorophenol) TransitionState->PFP

Caption: Reaction of a PFP ester with a primary amine.

General Experimental Workflow for Bioconjugation

This diagram outlines the key steps in a typical bioconjugation experiment using this compound.

Experimental_Workflow A Prepare Amine-Containing Molecule (e.g., Protein in Amine-Free Buffer) C Mix Reactants and Incubate (Control Molar Ratio, Time, Temperature) A->C B Prepare this compound Solution (in dry DMSO or DMF) B->C D Quench Reaction (Add Tris or Glycine) C->D E Purify Conjugate (Dialysis or Desalting Column) D->E F Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) E->F

Caption: General workflow for bioconjugation.

References

Navigating the Stability and Storage of Bis-PEG13-PFP Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents is paramount to ensuring experimental reproducibility and the successful development of novel therapeutics. This guide provides a comprehensive overview of the stability and storage of Bis-PEG13-PFP ester, a homobifunctional crosslinker widely used in bioconjugation.

This compound features two pentafluorophenyl (PFP) ester groups at either end of a 13-unit polyethylene glycol (PEG) spacer. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds, making them valuable tools for crosslinking and modifying proteins, peptides, and other biomolecules. A key advantage of PFP esters over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their enhanced resistance to hydrolysis in aqueous environments.[1][2] This increased stability provides a wider window for conjugation reactions and can lead to more efficient and consistent results.[3][4]

Understanding the Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of the corresponding carboxylic acid and pentafluorophenol. This process is accelerated in basic conditions.

Hydrolysis_Pathway reagent This compound (R-CO-OPFP) products Carboxylic Acid (R-COOH) + Pentafluorophenol (PFP-OH) reagent->products Hydrolysis water Water (H₂O) conditions Accelerated by higher pH

Figure 1. Hydrolysis pathway of a PFP ester.

Quantitative Stability Data

While specific kinetic data for the hydrolysis of this compound is not extensively published, comparative studies highlight the superior stability of PFP esters over NHS esters. One study demonstrated that a PFP ester was approximately six times more stable than its corresponding NHS ester in aqueous acetonitrile.[5]

For context, the stability of active esters is highly dependent on the pH of the solution. The following table summarizes the effect of pH on the half-life of a generic NHS ester, which can serve as a general trend for the behavior of PFP esters, keeping in mind their inherently greater stability.

pH Half-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes
This data is for a generic NHS ester and should be used as a qualitative guide for the pH-dependent stability of PFP esters.

Recommended Storage and Handling

To ensure the long-term activity of this compound, proper storage and handling are crucial.

Parameter Recommendation Rationale
Temperature Store at -20°C.Minimizes hydrolysis and maintains chemical integrity.
Atmosphere Store in a tightly sealed container with a desiccant.This compound is moisture-sensitive.
Solvent for Stock Solutions Prepare solutions immediately before use in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Stock solutions are not recommended due to the potential for hydrolysis over time.
Reaction Buffers Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH range of 7.2-8.5 for optimal amine coupling.Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the PFP ester.

Experimental Protocols

Monitoring PFP Ester Stability by HPLC

This protocol provides a framework for determining the hydrolytic stability of this compound in a specific buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

  • Analyze the sample by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding carboxylic acid peak.

  • Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.

HPLC_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare PFP Ester Stock Solution (in anhydrous DMSO/DMF) add_to_buffer Add Aliquot to Buffer of Interest prep_stock->add_to_buffer time_points Incubate at Known Temperature and Withdraw Aliquots at Various Time Points add_to_buffer->time_points quench Quench Hydrolysis (Dilute in Mobile Phase) time_points->quench hplc Analyze by HPLC (Monitor Peak Areas) quench->hplc calculate Calculate Half-life hplc->calculate

Figure 2. Experimental workflow for HPLC-based stability testing.
General Protocol for Protein Conjugation

This protocol outlines a general procedure for the conjugation of a protein with this compound.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the protein solution at a suitable concentration in the conjugation buffer.

  • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Add the desired molar excess of the this compound stock solution to the protein solution while gently mixing.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Incubation times and temperatures may require optimization.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purify the conjugated protein using a desalting column or dialysis to remove excess reagent and byproducts.

GMP Manufacturing Considerations

For drug development professionals, the transition from research-grade to Good Manufacturing Practice (GMP)-grade reagents is a critical step. Several contract development and manufacturing organizations (CDMOs) specialize in the GMP production of PEGylated compounds. These organizations offer services that include process development, scale-up, analytical testing, and regulatory support to ensure that the final product meets the stringent quality and purity standards required for clinical and commercial applications. When sourcing this compound for therapeutic applications, it is essential to partner with a supplier that can provide comprehensive documentation and support for GMP compliance.

References

The Superiority of Pentafluorophenyl Esters in Amine-Reactive Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of bioconjugation and drug development, the covalent modification of proteins and other biomolecules is a cornerstone technique. The formation of stable amide bonds through the reaction of an activated ester with a primary amine is a widely utilized strategy. While N-hydroxysuccinimide (NHS) esters have long been the conventional choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in terms of stability, reactivity, and overall reaction efficiency. This in-depth technical guide explores the core principles of amine-reactive PFP ester chemistry, providing a comprehensive overview of its mechanism, benefits, and practical applications. Detailed experimental protocols and comparative data are presented to equip researchers with the knowledge to effectively implement PFP esters in their workflows, ultimately leading to more robust and reproducible results in bioconjugation, peptide synthesis, and the development of therapeutics such as antibody-drug conjugates (ADCs).

Introduction to Amine-Reactive Crosslinkers

The targeted modification of biomolecules is essential for a wide range of applications, from fundamental research to the development of novel diagnostics and therapeutics. Amine-reactive crosslinkers are a class of reagents designed to form stable covalent bonds with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue.[1] These reagents typically contain an activated ester functional group that reacts with the nucleophilic amine to form a stable amide bond.[2]

For many years, NHS esters have been the most commonly used amine-reactive reagents. However, their utility is often hampered by their susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces conjugation efficiency and can lead to variability in results.[3] This limitation has driven the exploration of alternative activating groups, leading to the rise of PFP esters as a more robust and efficient option.[4]

The PFP Ester Advantage: Enhanced Stability and Reactivity

PFP esters are active esters derived from pentafluorophenol.[5] The key to their superior performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This has two significant consequences: it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine, and it renders the pentafluorophenolate a better leaving group. These electronic effects translate into tangible benefits in practical applications.

Greater Resistance to Hydrolysis

A major drawback of NHS esters is their instability in aqueous solutions, particularly at the neutral to slightly basic pH required for efficient amine conjugation. Hydrolysis of the ester results in an inactive carboxylic acid, reducing the amount of reagent available for the desired reaction and necessitating the use of a larger excess of the crosslinker. PFP esters, in contrast, exhibit significantly greater stability towards hydrolysis, leading to more efficient and reproducible conjugations. This enhanced stability is particularly advantageous when working with precious or limited quantities of biomolecules.

Faster Reaction Kinetics

Kinetic studies have demonstrated the superior reactivity of PFP esters towards aminolysis (the reaction with amines) compared to other active esters. The highly activated nature of the PFP ester allows for faster reaction times and can lead to higher conjugation yields. This increased reactivity can be particularly beneficial when working with less reactive amines or when seeking to minimize reaction times to preserve the integrity of sensitive biomolecules.

Quantitative Comparison of PFP and NHS Esters

To provide a clear understanding of the performance differences, the following tables summarize key quantitative data comparing PFP and NHS esters.

ParameterPFP EsterNHS EsterReference(s)
Relative Hydrolytic Stability More stableLess stable
Optimal pH for Conjugation 7.0 - 9.07.0 - 8.5
Reactivity towards Amines More reactiveLess reactive
Active EsterHalf-life at pH 8 in aqueous solutionNoteReference(s)
PFP EsterSignificantly longer than NHS esterThe higher stability allows for more controlled and efficient reactions.
NHS EsterMeasured in minutesThe short half-life necessitates using a larger excess of the reagent and can lead to lower yields.
TFP EsterMore stable than NHS esterTetrafluorophenyl (TFP) esters also offer improved stability over NHS esters.

Reaction Mechanism and Experimental Workflow

The reaction of a PFP ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the pentafluorophenolate anion acting as a good leaving group, resulting in the formation of a stable amide bond.

General Reaction Mechanism

PFP ester reaction mechanism with a primary amine.

Typical Experimental Workflow

A typical workflow for the conjugation of a biomolecule with a PFP ester involves several key steps, from preparation of the reagents to purification of the final conjugate.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Quenching and Purification cluster_analysis 4. Analysis prep_biomolecule Dissolve biomolecule in amine-free buffer (pH 7.2-8.5) mix Add PFP ester solution to biomolecule solution prep_biomolecule->mix prep_pfp Dissolve PFP ester in anhydrous organic solvent (e.g., DMSO, DMF) prep_pfp->mix incubate Incubate at RT (1-4h) or 4°C (overnight) mix->incubate quench Optional: Quench with Tris or glycine incubate->quench purify Purify conjugate via dialysis, SEC, or desalting column quench->purify analyze Characterize conjugate (e.g., SDS-PAGE, MS) purify->analyze

A typical experimental workflow for PFP ester conjugation.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common PFP ester conjugation reactions.

Protocol 1: Labeling of a Protein with a PFP Ester-Activated Small Molecule

Materials:

  • Protein of interest

  • PFP ester-activated small molecule

  • Reaction Buffer: 50–100 mM PBS, borate, or bicarbonate buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Anhydrous organic solvent: DMSO or DMF.

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0.

  • Purification system: Desalting column or dialysis cassette.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, exchange the protein into the appropriate buffer using a desalting column or dialysis.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated small molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.

  • Initiate the Conjugation Reaction: Add a 2 to 10-fold molar excess of the PFP ester solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted PFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.

  • Analysis: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a PFP Ester Linker

Materials:

  • Monoclonal antibody (mAb)

  • PFP ester-activated linker-payload

  • Conjugation Buffer: 100 mM sodium bicarbonate buffer, pH 8.5.

  • Anhydrous DMSO or N,N-dimethylacetamide (DMAc).

  • Storage Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.

  • Zeba™ spin desalting columns (or equivalent).

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of ≥1 mg/mL in the conjugation buffer using a desalting column to remove any amine-containing storage buffer components.

  • Linker-Payload Preparation: If not already in solution, reconstitute the PFP ester-activated linker-payload in anhydrous DMSO or DMAc to a desired stock concentration (e.g., 2.5 mM).

  • Conjugation: Add the linker-payload solution to the antibody solution to achieve a molar ratio of approximately 5-15x of the linker-payload to the antibody. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Briefly vortex the reaction mixture and incubate at room temperature for 1 hour.

  • Purification: Remove the unreacted linker-payload and organic solvent by buffer exchange into the desired storage buffer using a desalting column.

  • Characterization: Determine the drug-to-antibody ratio (DAR) and concentration of the resulting ADC using established analytical methods such as hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.

Applications in Drug Development and Research

The favorable characteristics of PFP esters have led to their widespread adoption in various areas of research and drug development.

  • Bioconjugation: PFP esters are used to attach a wide variety of molecules, including fluorophores, biotin, and polyethylene glycol (PEG) to proteins and other biomolecules.

  • Peptide Synthesis: PFP esters of amino acids are employed in both solution-phase and solid-phase peptide synthesis due to their high reactivity and the low propensity for racemization.

  • Antibody-Drug Conjugates (ADCs): The stability and reactivity of PFP esters make them ideal for the conjugation of cytotoxic payloads to monoclonal antibodies, a critical step in the manufacturing of ADCs. PFP esters have been shown to enable site-selective labeling of antibodies, leading to more homogeneous and potentially more efficacious ADCs.

  • Surface Modification: PFP esters are utilized to modify the surfaces of nanoparticles and other materials for various biomedical applications.

Logical Flow of PFP Ester Advantages

The decision to use PFP esters over other amine-reactive chemistries is driven by a clear set of advantages that lead to improved outcomes in bioconjugation.

pfp_advantages cluster_properties Core Chemical Properties cluster_consequences Direct Consequences cluster_benefits Practical Benefits cluster_outcomes Improved Outcomes electron_withdrawing Electron-Withdrawing Pentafluorophenyl Group increased_electrophilicity Increased Carbonyl Electrophilicity electron_withdrawing->increased_electrophilicity good_leaving_group Excellent Pentafluorophenolate Leaving Group electron_withdrawing->good_leaving_group higher_stability Greater Stability to Hydrolysis electron_withdrawing->higher_stability higher_reactivity Higher Reactivity towards Amines increased_electrophilicity->higher_reactivity good_leaving_group->higher_reactivity efficiency More Efficient Reactions higher_reactivity->efficiency higher_stability->efficiency reproducibility Improved Reproducibility efficiency->reproducibility yield Higher Conjugation Yields efficiency->yield

Logical flow of PFP ester advantages.

Conclusion

Pentafluorophenyl esters represent a significant advancement in amine-reactive chemistry, offering a superior alternative to traditional NHS esters. Their enhanced stability to hydrolysis and greater reactivity towards amines result in more efficient, reproducible, and higher-yielding conjugation reactions. These properties are particularly valuable in the context of modern drug development and life sciences research, where the precise and robust modification of biomolecules is paramount. For researchers seeking to optimize their bioconjugation protocols and achieve superior results, the adoption of PFP ester chemistry is a well-supported and logical choice.

References

Hydrolysis Resistance of Pentafluorophenyl Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl (PFP) esters are a class of active esters widely utilized in bioconjugation, peptide synthesis, and drug delivery systems.[1] Their popularity stems from their high reactivity toward primary and secondary amines, forming stable amide bonds. A key advantage of PFP esters, particularly in aqueous environments common in biological applications, is their enhanced resistance to hydrolysis compared to other active esters, most notably N-hydroxysuccinimide (NHS) esters.[2][3][4][5] This superior stability leads to more efficient and reliable conjugation reactions, minimizing the loss of the reactive compound to premature degradation. This technical guide provides an in-depth analysis of the hydrolysis resistance of PFP esters, including quantitative data, experimental protocols for stability assessment, and factors influencing their stability.

Factors Influencing the Stability of PFP Esters

The stability of PFP esters is paramount for their successful application. Several factors can influence their rate of hydrolysis:

  • pH: The rate of hydrolysis of PFP esters is significantly influenced by pH. Like other active esters, they are more susceptible to hydrolysis under basic conditions. While the optimal pH for reactions with primary amines is generally in the range of 7.2 to 8.5, higher pH values can accelerate the rate of hydrolysis, leading to reduced conjugation efficiency.

  • Solvent: The choice of solvent is critical for minimizing premature hydrolysis. PFP esters are moisture-sensitive. For dissolution prior to use in aqueous reaction mixtures, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly recommended. It is strongly advised to prepare solutions of PFP esters immediately before use and to avoid preparing stock solutions for long-term storage, as the ester will degrade over time in the presence of trace amounts of water.

  • Temperature: Reaction temperature can also affect the rate of hydrolysis. Conjugation reactions are often carried out at room temperature or 4°C. While higher temperatures can increase the rate of the desired aminolysis reaction, they can also accelerate the competing hydrolysis reaction.

  • Aqueous Workup: During the purification process, PFP esters can be unstable in aqueous basic conditions. If an aqueous wash is necessary, it should be performed quickly with cold solutions to minimize hydrolysis.

Quantitative Data on Hydrolysis Resistance

PFP esters consistently demonstrate greater stability against hydrolysis when compared to NHS esters. While extensive datasets are application-specific, the available data clearly indicates the superior hydrolytic stability of PFP esters.

One study directly comparing the stability of various acyl electrophiles in aqueous acetonitrile (MeCN) found that the PFP ester was remarkably more stable than the corresponding NHS ester.

Table 1: Comparative Stability of Acyl Electrophiles in Aqueous Acetonitrile

Acyl ElectrophileSolvent SystemStability
PFP EsterAqueous MeCN~6-fold more stable than NHS ester
NHS EsterAqueous MeCNDecomposed significantly faster than PFP ester
Acyl ChlorideAqueous MeCNFully decomposed within 15 minutes
AnhydrideAqueous MeCNHalf-life of ~140 hours

While the above table provides a direct comparison, the stability of all active esters is highly dependent on pH. The following table illustrates the effect of pH on the half-life of an NHS ester, which provides a valuable reference for understanding the general trend that PFP esters will also follow, albeit with significantly longer half-lives under the same conditions.

Table 2: pH-Dependent Half-life of an NHS Ester in Aqueous Solution

pHHalf-life (t½) of NHS Ester
7.0Hours
8.0Minutes
8.5Shorter than at pH 8.0
9.0Even shorter

(Note: This table illustrates a general trend for NHS esters. PFP esters will exhibit greater stability at each respective pH value.)

Experimental Protocol: Monitoring PFP Ester Stability by HPLC

A reliable method for quantifying the hydrolytic stability of a PFP ester is through reverse-phase high-performance liquid chromatography (HPLC). This protocol allows for the determination of the ester's half-life in a specific buffer.

Materials:

  • PFP ester of interest

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Buffer of interest (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid (TFA))

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the PFP ester in anhydrous DMSO or DMF.

  • Initiation of Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest, which has been pre-equilibrated to a known temperature. The final concentration of the ester should be suitable for HPLC analysis.

  • Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot in the HPLC mobile phase.

  • HPLC Analysis: Analyze the quenched samples by HPLC. Monitor the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak by UV absorbance at an appropriate wavelength.

  • Data Analysis: Calculate the half-life (t½) of the PFP ester by plotting the natural logarithm of the PFP ester concentration (or peak area) against time. The slope of the resulting linear fit will be equal to the negative of the pseudo-first-order rate constant (k), from which the half-life can be calculated using the equation: t½ = 0.693 / k.

Visualizations

Reaction Scheme and Experimental Workflow

The following diagrams illustrate the hydrolysis of a PFP ester and a typical experimental workflow for studying its stability.

G cluster_hydrolysis PFP Ester Hydrolysis PFP_Ester PFP Ester (R-CO-O-PFP) Carboxylic_Acid Carboxylic Acid (R-COOH) PFP_Ester->Carboxylic_Acid Hydrolysis Pentafluorophenol Pentafluorophenol (HO-PFP) Water Water (H₂O) Water->Carboxylic_Acid G cluster_workflow Experimental Workflow for PFP Ester Stability Assay prep_stock 1. Prepare PFP Ester Stock Solution (in anhydrous DMSO/DMF) initiate_hydrolysis 2. Initiate Hydrolysis (Add stock to aqueous buffer at constant T) prep_stock->initiate_hydrolysis sampling 3. Collect Aliquots at Various Time Points initiate_hydrolysis->sampling quench 4. Quench Reaction (Dilute in mobile phase) sampling->quench hplc 5. Analyze by HPLC (Monitor peak areas) quench->hplc data_analysis 6. Calculate Half-Life (ln[PFP] vs. time) hplc->data_analysis G cluster_advantages Advantages of PFP Esters in Bioconjugation PFP_Ester PFP Ester High_Stability High Hydrolytic Stability PFP_Ester->High_Stability Aminolysis Desired Aminolysis Reaction PFP_Ester->Aminolysis Favors Hydrolysis Competing Hydrolysis Reaction PFP_Ester->Hydrolysis Resists Reduced_Waste Reduced Reagent Waste High_Stability->Reduced_Waste Efficient_Conjugation More Efficient Conjugation High_Stability->Efficient_Conjugation Higher_Yield Higher Product Yield Efficient_Conjugation->Higher_Yield Aminolysis->Efficient_Conjugation

References

The Role of the PEG13 Linker in Enhancing Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of therapeutic molecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of parent molecules. Among the various PEG linkers, the PEG13 linker, a monodisperse chain of 13 ethylene glycol units, plays a significant role in enhancing the aqueous solubility of hydrophobic drugs and biomolecules. This technical guide provides an in-depth analysis of the core function of the PEG13 linker in improving solubility, supported by a summary of relevant data, detailed experimental protocols, and visualizations of key processes. While specific quantitative data for PEG13 is limited in publicly available literature, the principles and methodologies described herein are based on the well-established properties of PEG linkers in general and can be applied to the specific case of PEG13.

Introduction to PEGylation and the PEG13 Linker

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer.[1][2] PEG linkers are chains of repeating ethylene glycol units that can be covalently attached to small molecules, peptides, proteins, and other therapeutic agents.[1][2] This conjugation process, known as PEGylation, imparts several beneficial properties to the conjugated molecule, including:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the overall water solubility of hydrophobic molecules.[3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, reducing renal clearance and prolonging its circulation half-life.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of protein drugs, reducing their recognition by the immune system.

  • Increased Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.

The PEG13 linker is a discrete-length PEG linker with 13 ethylene glycol units. Its monodispersity ensures a homogenous final product, which is a critical requirement for therapeutic applications. The hydrophilic PEG spacer of m-PEG13-Ms, a PEG linker containing a mesyl group, is noted to increase the water solubility of compounds in aqueous media.

Mechanism of Solubility Enhancement

The primary mechanism by which the PEG13 linker enhances solubility is through its inherent hydrophilicity. The repeating ethylene glycol units of the PEG chain are capable of forming hydrogen bonds with water molecules. When a hydrophobic molecule is conjugated with a PEG13 linker, the PEG chain effectively creates a hydrophilic "shell" or a hydration layer around the molecule. This shell minimizes the unfavorable interactions between the hydrophobic core and the aqueous environment, leading to an overall increase in solubility.

G cluster_0 Before PEGylation cluster_1 After PEGylation with PEG13 a Hydrophobic Drug b Aqueous Environment a->b Poor Solubility (Aggregation) c Hydrophobic Drug d PEG13 Linker c->d Conjugation e Aqueous Environment d->e Enhanced Solubility (Hydration Shell)

Quantitative Data on Solubility Enhancement

MoleculePEG LinkerFold Increase in SolubilityReference
SN38Multi-arm PEG~1000-fold
Heterobifunctional Small Molecule8% PEG-8K~10-fold

Experimental Protocols

This section provides generalized protocols for the conjugation of a small molecule with a PEG13 linker and the subsequent measurement of its aqueous solubility. These protocols should be optimized for the specific molecule of interest.

Protocol for Conjugation of a Small Molecule with a PEG13-Acid Linker

This protocol describes the conjugation of an amine-containing small molecule to a PEG13-acid linker using EDC/NHS chemistry.

Materials:

  • PEG13-Acid linker

  • Amine-containing small molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching agent (e.g., hydroxylamine, Tris buffer)

  • Purification system (e.g., HPLC, flash chromatography)

Procedure:

  • Activation of PEG13-Acid:

    • Dissolve the PEG13-Acid linker (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group. For optimal results, this activation step is most efficient at a pH of 4.5-7.2.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing small molecule (1.2 equivalents) in a minimal amount of DMF or DMSO.

    • Add the solution of the amine-containing molecule to the activated PEG13-NHS ester solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using PBS buffer. The reaction of the NHS-activated molecule with the primary amine is most efficient at this pH range.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight.

  • Quenching the Reaction:

    • Add a quenching agent such as hydroxylamine or an amine-containing buffer like Tris to the reaction mixture to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the PEG13-conjugated small molecule using an appropriate method such as reverse-phase HPLC or flash chromatography to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as LC-MS and NMR.

G A Dissolve PEG13-Acid in DMF/DMSO B Add EDC and NHS to activate A->B D Add Amine-Molecule to activated PEG13 B->D C Dissolve Amine-Molecule C->D E Adjust pH to 7.2-7.5 D->E F React for 2-4 hours E->F G Quench Reaction F->G H Purify Conjugate (HPLC) G->H I Characterize (LC-MS, NMR) H->I

Protocol for Aqueous Solubility Measurement (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of the PEG13-conjugated molecule.

Materials:

  • Lyophilized PEG13-conjugated small molecule

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials

  • Shaker or rotator

  • Centrifuge or filtration unit (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation:

    • Add an excess amount of the lyophilized PEG13-conjugated small molecule to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for 24-72 hours to ensure that equilibrium between the solid and dissolved states is reached.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed to pellet the solid material.

      • Filtration: Filter the suspension through a low-binding 0.22 µm filter.

  • Quantification:

    • Carefully collect the supernatant (the saturated solution).

    • Dilute the supernatant with an appropriate solvent if necessary.

    • Determine the concentration of the dissolved PEG13-conjugated molecule using a validated analytical method such as HPLC-UV or LC-MS. A standard curve of the compound should be prepared for accurate quantification.

  • Data Analysis:

    • The measured concentration represents the thermodynamic solubility of the compound in the tested buffer.

G A Add excess compound to buffer B Equilibrate for 24-72h with shaking A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Collect supernatant C->D E Quantify concentration (HPLC/LC-MS) D->E F Determine Thermodynamic Solubility E->F

Conclusion

The PEG13 linker is a valuable tool in drug development for improving the aqueous solubility of poorly soluble therapeutic agents. Its hydrophilic nature facilitates the formation of a hydration shell around the conjugated molecule, thereby enhancing its compatibility with aqueous environments. While direct quantitative data for the PEG13 linker is sparse, the established principles of PEGylation and data from other PEG linkers strongly support its efficacy. The provided experimental protocols offer a framework for the synthesis and evaluation of PEG13-conjugated molecules, enabling researchers to leverage the benefits of this technology in their drug discovery and development efforts. The use of monodisperse linkers like PEG13 is crucial for ensuring the homogeneity and lot-to-lot consistency of the final drug product, a key consideration for regulatory approval.

References

An In-depth Technical Guide to Bis-PEG13-PFP Ester: A Homobifunctional Crosslinker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG13-PFP ester, with the CAS number 1383567-59-6 , is a discrete polyethylene glycol (dPEG®) linker that has emerged as a critical tool in the development of sophisticated bioconjugates and therapeutics.[1][2][3][4] This homobifunctional crosslinker is characterized by a central chain of thirteen ethylene glycol units, flanked by two pentafluorophenyl (PFP) ester reactive groups.[5] The defined length of the PEG chain provides precise control over the spatial separation of conjugated molecules, a crucial factor in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of this compound.

Physicochemical and Reactivity Profile

This compound is a valuable reagent in bioconjugation due to its unique combination of a hydrophilic PEG spacer and highly reactive PFP ester terminal groups. The PEG chain enhances the aqueous solubility and reduces the potential for aggregation of the resulting conjugates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1383567-59-6
Molecular Formula C42H56F10O17
Molecular Weight 1022.88 g/mol
Appearance To be determined
Solubility DMSO, DCM, DMF
Storage Conditions -20°C for long-term storage

Table 2: Comparative Reactivity of PFP and NHS Esters

FeaturePFP EstersNHS EstersReference
Hydrolytic Stability HigherLower
Optimal Reaction pH 7.2 - 8.57.2 - 8.5
Reaction with Amines Forms stable amide bondForms stable amide bond
Byproduct PentafluorophenolN-hydroxysuccinimide

Key Applications in Drug Development

The homobifunctional nature of this compound makes it an ideal linker for applications requiring the conjugation of two amine-containing molecules. Its primary applications are in the fields of PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy, as its length and composition determine the proper orientation of the target protein and the E3 ligase for efficient ternary complex formation. The well-defined length of the PEG13 chain in this compound allows for precise control over this crucial distance.

Below is a conceptual signaling pathway illustrating the mechanism of action of a PROTAC synthesized using a PEG-based linker like this compound.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) TargetProtein Target Protein (e.g., Kinase, Receptor) PROTAC->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3Ligase Recruits TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Conceptual signaling pathway of a PROTAC.
Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound can be used to link cytotoxic drugs to antibodies. The PFP esters react with lysine residues on the antibody surface to form stable amide bonds. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC and reduce its immunogenicity. Recent studies have shown that the choice of the active ester can influence the site of conjugation on the antibody, with PFP esters demonstrating a preference for light-chain labeling, which can lead to more homogeneous and brighter antibody-fluorophore conjugates.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions, such as molar ratios, concentration, and reaction time, is crucial for achieving the desired degree of labeling and yield.

General Protocol for Protein PEGylation

This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to consume any unreacted PFP ester.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

  • Analysis: Characterize the conjugate by methods such as SDS-PAGE, SEC-HPLC, and LC-MS to determine the degree of PEGylation.

Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a sequential two-step conjugation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials LigandA Target Protein Ligand with primary amine Start->LigandA Linker This compound Start->Linker LigandB E3 Ligase Ligand with primary amine Start->LigandB Step1 Step 1: First Conjugation LigandA->Step1 Linker->Step1 Step2 Step 2: Second Conjugation LigandB->Step2 Intermediate Intermediate Product (Ligand A-Linker-PFP) Step1->Intermediate Intermediate->Step2 CrudePROTAC Crude PROTAC Step2->CrudePROTAC Purification Purification (e.g., HPLC) CrudePROTAC->Purification FinalPROTAC Final PROTAC Product Purification->FinalPROTAC Analysis Characterization (LC-MS, NMR) FinalPROTAC->Analysis QC Quality Control Passed Analysis->QC

A generalized workflow for PROTAC synthesis.

Conclusion

This compound is a highly versatile and efficient homobifunctional crosslinker for advanced applications in drug development. Its discrete PEG length provides precise spatial control, while the PFP esters offer enhanced stability against hydrolysis, leading to more reliable and reproducible conjugation outcomes. For researchers and scientists working on the development of PROTACs, ADCs, and other complex bioconjugates, this compound represents a valuable tool for advancing their therapeutic candidates. As with any bioconjugation reagent, careful optimization of reaction conditions is paramount to achieving the desired product with high yield and purity.

References

A Technical Guide to Bis-PEG13-PFP Ester: A Homobifunctional Crosslinker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bis-PEG13-PFP ester, a homobifunctional crosslinking agent. Designed for researchers, scientists, and professionals in drug development, this document details the core principles, experimental protocols, and comparative advantages of this reagent for creating stable bioconjugates.

Introduction to this compound

This compound is a chemical crosslinker featuring two pentafluorophenyl (PFP) ester functional groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1][2] This homobifunctional architecture allows for the covalent conjugation of two molecules that each possess a primary or secondary amine.[1][2] The central PEG chain is a hydrophilic spacer that enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and immunogenicity.[3]

The key reactive feature of this molecule is the PFP ester. PFP esters are highly reactive toward amine groups, forming stable amide bonds. They are known to be more resistant to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient and reproducible conjugation reactions.

Physicochemical and Reactive Properties

A summary of the key properties of this compound is provided in the table below. This information is critical for designing and executing successful bioconjugation experiments.

PropertyValueSource(s)
Chemical Name bis(perfluorophenyl) 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioate
Molecular Formula C₄₂H₅₆F₁₀O₁₇
Molecular Weight ~1022.9 g/mol
CAS Number 1383567-59-6
Appearance Solid or viscous liquid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM
Reactive Groups 2 x Pentafluorophenyl (PFP) Ester
Target Functional Group Primary and Secondary Amines (-NH₂)
Storage Conditions -20°C with desiccant

The Chemistry of PFP Ester-Mediated Conjugation

The fundamental reaction mechanism involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the PFP ester. This process results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.

reagents This compound + Biomolecule-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Stable Amide Bond Formation (Biomolecule-NH-CO-PEG-CO-NH-Biomolecule) intermediate->product Collapse of Intermediate byproduct Pentafluorophenol intermediate->byproduct Release of Leaving Group

Figure 1. Amine acylation reaction with PFP ester.

Quantitative Performance: PFP Esters vs. NHS Esters

ParameterPFP EstersNHS Esters
Hydrolytic Stability More stable in aqueous solutionsLess stable, especially at neutral to basic pH
Reactivity with Amines Highly reactiveReactive
Optimal Reaction pH 7.2 - 8.57.0 - 8.0
Byproduct PentafluorophenolN-hydroxysuccinimide

Experimental Protocols

The following are generalized protocols for the use of this compound in common bioconjugation applications. It is crucial to optimize these protocols for each specific application.

General Protein-Protein Crosslinking

This protocol describes a general workflow for crosslinking two amine-containing proteins.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Quenching & Purification p1 Dissolve Protein A in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) r1 Combine Protein A and Protein B p1->r1 p2 Dissolve Protein B in Amine-Free Buffer p2->r1 p3 Prepare fresh solution of This compound in anhydrous DMSO or DMF r2 Add this compound solution to the protein mixture (10-50 fold molar excess) p3->r2 r1->r2 r3 Incubate at room temperature (30 min - 2 hours) or 4°C (2-4 hours) r2->r3 c1 Add Quenching Buffer (e.g., Tris or Glycine) to stop the reaction r3->c1 c2 Purify the conjugate using size-exclusion chromatography or dialysis c1->c2

Figure 2. Workflow for protein-protein crosslinking.

Methodology:

  • Protein Preparation: Dissolve the proteins to be crosslinked in an amine-free buffer (e.g., phosphate-buffered saline, HEPES) at a pH between 7.2 and 8.0. The concentration of the protein will depend on the specific application.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.

Cell Surface Protein Crosslinking

This protocol provides a general method for crosslinking proteins on the surface of cells.

Methodology:

  • Cell Preparation: Wash the cells three times with an ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing media components. Resuspend the cells in the same buffer at a concentration of approximately 25 x 10⁶ cells/mL.

  • Crosslinker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 30 minutes at room temperature or on ice. Incubation at 4°C can help to reduce the internalization of the crosslinker.

  • Quenching: Add a quenching solution (e.g., 1M Tris, pH 7.5) to a final concentration of 10-20 mM and incubate for 10-15 minutes.

  • Washing: Wash the cells with buffer to remove excess reagent and byproducts.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): The stability and reactivity of PFP esters are advantageous in the development of ADCs, where precise control over the conjugation process is critical.

  • PROTACs: As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target protein-binding ligand and an E3 ligase-binding ligand.

  • Surface Modification: The hydrophilic PEG spacer and reactive PFP esters are ideal for modifying the surfaces of nanoparticles, liposomes, and other drug delivery vehicles to attach targeting ligands or improve their biocompatibility.

  • Protein-Protein Interaction Studies: By crosslinking proteins that are in close proximity, this reagent can be used to study protein complexes and interaction networks.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinker for a wide range of bioconjugation applications. Its enhanced stability in aqueous solutions compared to traditional NHS esters, combined with the beneficial properties of the hydrophilic PEG spacer, offers researchers and drug developers a powerful tool for creating well-defined and stable bioconjugates. As with any chemical reagent, optimization of reaction conditions is essential to achieve the desired outcome. This guide provides a foundational understanding to facilitate the successful application of this compound in your research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of Bis-PEG13-PFP Ester in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. Bis-PEG13-PFP ester is a homobifunctional crosslinker that offers several advantages in ADC development. The pentafluorophenyl (PFP) ester reactive groups provide higher stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation to primary amines on the antibody, such as lysine residues.[1][2] The long, hydrophilic 13-unit polyethylene glycol (PEG) chain enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and improving its pharmacokinetic profile.

These application notes provide a comprehensive guide to utilizing this compound for the development of ADCs, including detailed protocols for conjugation, purification, and characterization, as well as in vitro evaluation.

Product Information

  • Product Name: this compound

  • CAS Number: 1383567-59-6

  • Molecular Formula: C42H56F10O17

  • Molecular Weight: 1022.9 g/mol

  • Appearance: White to off-white solid or viscous liquid

  • Solubility: Soluble in organic solvents such as DMSO, DMF, and DCM

  • Storage: Store at -20°C, desiccated. The reagent is moisture-sensitive.[1]

Key Features and Applications

  • Homobifunctional Linker: Contains two PFP ester reactive groups for conjugation to amine-containing molecules.[1][2]

  • Amine-Reactive Chemistry: Efficiently reacts with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds.

  • Enhanced Stability: PFP esters exhibit greater hydrolytic stability in aqueous solutions compared to NHS esters, allowing for more controlled and efficient conjugation reactions.

  • Hydrophilic PEG Spacer: The 13-unit PEG linker improves the hydrophilicity of the ADC, which can lead to:

    • Increased aqueous solubility and reduced aggregation.

    • Improved pharmacokinetic properties, such as a longer circulation half-life.

    • Masking of the hydrophobic payload, potentially reducing off-target toxicity.

  • Applications: Primarily used in the development of ADCs for targeted cancer therapy. It can also be utilized for PEGylating proteins and other biomolecules.

Experimental Protocols

Protocol 1: Antibody-Payload Conjugation using this compound

This protocol describes a typical procedure for conjugating a payload (drug) to a monoclonal antibody using this compound. This is a two-step process where the payload is first activated with the linker, followed by conjugation to the antibody.

Workflow for Antibody-Payload Conjugation

cluster_0 Step 1: Payload Activation cluster_1 Step 2: Antibody Conjugation Payload Payload Activation Reaction in Organic Solvent (e.g., DMF with base) Payload->Activation Linker This compound Linker->Activation Activated_Payload Payload-PEG13-PFP Activation->Activated_Payload Conjugation Reaction in Aqueous Buffer (pH 7.5-8.5) Activated_Payload->Conjugation Antibody Antibody Antibody->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC

Caption: A two-step workflow for ADC synthesis using this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload (drug) with a reactive amine group

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Conjugation buffer (e.g., 50 mM sodium borate, 50 mM NaCl, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Procedure:

  • Payload Activation: a. Dissolve the payload and a 1.1 to 1.5 molar excess of this compound in anhydrous DMF or DMSO. b. Add 2-4 equivalents of DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, protected from light. d. Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker intermediate.

  • Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer using a desalting column or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction: a. Add the activated payload-linker solution dropwise to the antibody solution with gentle stirring. A typical molar ratio is 5-10 equivalents of the activated payload per antibody. b. Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight.

  • Quenching: a. Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted PFP esters. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the ADC from unreacted payload-linker and other impurities using an appropriate chromatography method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 2: Characterization of the Antibody-Drug Conjugate

Workflow for ADC Characterization

cluster_0 Characterization Purified_ADC Purified ADC DAR Drug-to-Antibody Ratio (HIC-HPLC, LC-MS) Purified_ADC->DAR Purity Purity & Aggregation (SEC-HPLC) Purified_ADC->Purity Cytotoxicity In Vitro Cytotoxicity (Cell-based assays) Purified_ADC->Cytotoxicity

Caption: Key characterization steps for a purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Method:

    • Use a HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.

    • Run a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

    • The weighted average DAR can be calculated from the peak areas of the different drug-loaded species.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Principle: SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

  • Method:

    • Use a size-exclusion column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: 100 mM sodium phosphate, 300 mM NaCl, pH 6.8.

    • Run an isocratic elution.

    • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Method:

    • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Illustrative Data

Disclaimer: The following data is illustrative and based on typical results observed for ADCs with long-chain PEG linkers. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Illustrative Conjugation and Characterization Data

ParameterIllustrative ValueMethod
Molar Ratio (Linker-Payload:Ab) 8:1-
Average Drug-to-Antibody Ratio (DAR) 3.8HIC-HPLC
Monomeric Purity >95%SEC-HPLC
Aggregate Content <5%SEC-HPLC

Table 2: Illustrative In Vitro Cytotoxicity Data

Cell LineTarget AntigenTreatmentIllustrative IC50 (nM)
Cell Line A High ExpressionADC0.5
Free Payload0.1
Unconjugated Antibody>1000
Cell Line B Low ExpressionADC50
Free Payload0.1
Unconjugated Antibody>1000
Cell Line C No ExpressionADC>1000
Free Payload0.1
Unconjugated Antibody>1000

Signaling Pathway and Mechanism of Action

The general mechanism of action for an ADC involves several key steps, leading to the targeted delivery of the cytotoxic payload and subsequent cell death.

Generalized ADC Mechanism of Action

ADC ADC in Circulation Binding Binding to Target Antigen on Cancer Cell ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Trafficking Endosomal Trafficking Internalization->Trafficking Lysosome Fusion with Lysosome Trafficking->Lysosome Release Payload Release (e.g., via linker cleavage or antibody degradation) Lysosome->Release Payload_Action Payload Binds to Intracellular Target (e.g., DNA, Tubulin) Release->Payload_Action Apoptosis Induction of Apoptosis Payload_Action->Apoptosis

Caption: Generalized signaling pathway for ADC-mediated cell killing.

Upon administration, the ADC circulates in the bloodstream. The antibody component specifically recognizes and binds to a target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. The ADC is then trafficked through the endosomal pathway and ultimately to the lysosome. Inside the lysosome, the payload is released from the antibody, either through cleavage of the linker by lysosomal enzymes or acidic pH, or through degradation of the antibody itself. The released payload then translocates to its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and apoptosis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR - Insufficient molar ratio of activated payload. - Hydrolysis of PFP ester. - Inefficient activation of the payload.- Increase the molar excess of the activated payload. - Ensure anhydrous conditions during payload activation and minimize reaction time in aqueous buffer. - Optimize payload activation conditions (e.g., reaction time, base concentration).
High Aggregation - Hydrophobic nature of the payload. - High DAR. - Inappropriate buffer conditions.- The PEG13 linker is designed to mitigate this, but further optimization of the DAR may be needed. - Optimize the conjugation conditions to achieve a lower average DAR. - Screen different buffer formulations for the final ADC product.
Low In Vitro Potency - Low DAR. - Inefficient payload release. - Low expression of the target antigen on cells.- Optimize conjugation to achieve a higher DAR. - This is dependent on the payload and linker chemistry; ensure the chosen payload is potent. - Confirm target antigen expression levels on the cell line used.

Conclusion

This compound is a valuable tool for the construction of antibody-drug conjugates. Its PFP ester chemistry allows for efficient and controlled conjugation to antibodies, while the hydrophilic PEG13 spacer can improve the physicochemical properties and pharmacokinetic profile of the resulting ADC. By following the detailed protocols and considering the illustrative data presented in these application notes, researchers can effectively utilize this linker to develop novel and potent targeted cancer therapies. As with any ADC development program, careful optimization of the conjugation process and thorough characterization of the final product are essential for success.

References

Application Notes and Protocols for Peptide Labeling using Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG13-PFP ester is a homobifunctional crosslinking reagent that is gaining prominence in peptide labeling and drug development. This molecule features two pentafluorophenyl (PFP) ester reactive groups at either end of a 13-unit polyethylene glycol (PEG) spacer. The PFP esters provide high reactivity towards primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, forming stable amide bonds. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, which leads to more efficient and reproducible conjugation reactions.[1][2] The hydrophilic PEG linker enhances the solubility of the resulting peptide conjugate in aqueous media, a desirable property for many biological applications.[3]

This document provides detailed application notes and protocols for the use of this compound in peptide labeling, with a particular focus on its application in the development of therapeutic peptide analogs, such as GLP-1 receptor agonists.

Chemical Properties and Advantages

A clear understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueReference
Molecular Formula C42H56F10O17[3][4]
Molecular Weight 1022.9 g/mol
CAS Number 1383567-59-6
Purity Typically ≥98%
Solubility Soluble in DMSO, DMF, DCM
Storage -20°C, desiccated
Reactive Group Pentafluorophenyl (PFP) ester
Spacer Arm 13-unit Polyethylene Glycol (PEG)

Key Advantages of this compound:

  • Enhanced Stability: PFP esters are less susceptible to hydrolysis in aqueous buffers compared to NHS esters, allowing for more controlled and efficient conjugation reactions.

  • High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive towards amine nucleophiles.

  • Homobifunctional Nature: The presence of two reactive groups allows for the crosslinking of two amine-containing molecules, enabling the creation of peptide dimers or the conjugation of a peptide to another molecule with an available amine group.

  • Improved Solubility: The hydrophilic PEG13 spacer increases the aqueous solubility of the labeled peptide, which can be beneficial for in vivo applications.

Applications in Peptide Drug Development: A Focus on GLP-1 Analogues

Glucagon-like peptide-1 (GLP-1) and its analogues are important therapeutics for the treatment of type 2 diabetes and obesity. Chemical modifications, such as PEGylation, are employed to improve their pharmacokinetic profiles. This compound can be utilized in this context to create dimeric GLP-1 analogues. Dimerization has been shown to sometimes enhance receptor binding and signaling, potentially leading to more potent and longer-acting drugs.

dot

GLP1_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling GLP-1R GLP-1 Receptor G_protein G Protein (Gs) GLP-1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Phosphorylates proteins leading to Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis PEGylated_GLP1_Dimer PEGylated GLP-1 Dimer (via this compound) PEGylated_GLP1_Dimer->GLP-1R Binds and Activates

Caption: Signaling pathway of a PEGylated GLP-1 dimer.

Experimental Protocols

Protocol 1: Dimerization of a GLP-1 Analogue using this compound

This protocol describes a general procedure for the dimerization of a GLP-1 analogue peptide containing a single lysine residue available for conjugation.

Materials:

  • GLP-1 Analogue Peptide (with a single free amine for labeling)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analytical Instruments: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Peptide Solution Preparation: Dissolve the GLP-1 analogue peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Crosslinker Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.

  • Conjugation Reaction:

    • Slowly add the this compound stock solution to the peptide solution while gently vortexing.

    • The molar ratio of this compound to the peptide should be optimized. A starting point is a 0.5:1 molar ratio (crosslinker:peptide) to favor dimer formation.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted PFP esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated peptide dimer from the reaction mixture using RP-HPLC.

  • Analysis and Characterization: Confirm the formation of the dimer and its purity using mass spectrometry. The expected mass will be (2 x mass of peptide) + mass of the PEG linker.

dot

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_peptide Prepare Peptide Solution (1-5 mg/mL in pH 7.5 buffer) conjugation Conjugation Reaction (0.5:1 molar ratio, RT for 1-4h or 4°C overnight) prep_peptide->conjugation prep_crosslinker Prepare this compound Stock Solution (10-100 mM in DMF/DMSO) prep_crosslinker->conjugation quenching Quench Reaction (50 mM Tris-HCl, pH 8.0 for 30 min) conjugation->quenching purification Purification by RP-HPLC quenching->purification analysis Characterization by Mass Spectrometry purification->analysis

Caption: Experimental workflow for peptide dimerization.

Protocol 2: Stability Assay of PEGylated Peptide in Serum

This protocol outlines a method to assess the stability of the purified PEGylated peptide dimer in serum.

Materials:

  • Purified PEGylated GLP-1 Dimer

  • Human or Rat Serum

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • RP-HPLC system with a UV detector

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Dissolve the purified PEGylated peptide dimer in PBS to a final concentration of 1 mg/mL.

  • Incubation:

    • Mix the peptide solution with an equal volume of serum.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the mixture.

  • Protein Precipitation: To each aliquot, add two volumes of cold ACN with 0.1% TFA to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Monitor the peak corresponding to the intact PEGylated peptide dimer.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point and normalize it to the peak area at time 0 to determine the percentage of intact peptide remaining.

Data Presentation

Table 1: Optimization of Reaction Conditions for Peptide Dimerization
ParameterCondition 1Condition 2Condition 3Result (Dimer Yield %)
Molar Ratio (Linker:Peptide) 0.3:10.5:11:1Hypothetical Data
Reaction Time (hours) 1412 (at 4°C)Hypothetical Data
pH 7.07.58.0Hypothetical Data

Note: This table provides a template for presenting optimization data. Actual results will vary depending on the specific peptide and reaction conditions.

Table 2: Serum Stability of PEGylated GLP-1 Dimer
Time (hours)% Intact Peptide (Mean ± SD)
0100
1Hypothetical Data
4Hypothetical Data
8Hypothetical Data
24Hypothetical Data
48Hypothetical Data

Note: This table is a template for presenting stability data. The results should be determined experimentally.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency - Inactive PFP ester (hydrolyzed)- Low peptide concentration- Suboptimal pH- Use fresh, anhydrous DMF/DMSO for stock solution- Increase peptide concentration- Optimize reaction pH between 7.2-8.0
Formation of Aggregates - High concentration of reactants- Hydrophobic nature of the peptide- Perform the reaction at a lower concentration- Add a small percentage of organic co-solvent (e.g., 5-10% DMSO)
Multiple PEGylation Products - Peptide has multiple reactive amines- High molar excess of the linker- Use a peptide with a single, specific labeling site- Reduce the molar ratio of the linker to the peptide

Conclusion

This compound is a versatile and efficient crosslinking reagent for peptide labeling. Its enhanced stability and the hydrophilicity of the PEG spacer make it an excellent choice for developing peptide-based therapeutics with improved properties. The provided protocols offer a starting point for researchers to utilize this reagent in their work, with the understanding that optimization is often necessary to achieve the best results for a specific application.

References

Application Notes and Protocols for Bis-PEG13-PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the successful conjugation of Bis-PEG13-PFP ester to amine-containing molecules. Pentafluorophenyl (PFP) esters are amine-reactive chemical groups that form stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine residues in proteins.[1] The this compound is a homobifunctional crosslinker containing two PFP ester groups separated by a 13-unit polyethylene glycol (PEG) spacer. This hydrophilic spacer enhances the water solubility of the resulting conjugate.[2] PFP esters are favored for their high reactivity and increased resistance to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[3][4]

Core Principles of PFP Ester Conjugation

The reaction between a PFP ester and a primary amine results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A slightly basic pH (7.2-8.5) is optimal for ensuring that the amine groups are deprotonated and thus sufficiently nucleophilic to attack the ester. However, at higher pH values, the rate of hydrolysis of the PFP ester increases, which can compete with the desired conjugation reaction.

Reaction Scheme

cluster_reactants Reactants cluster_products Products Bis_PEG13_PFP This compound Reaction + Bis_PEG13_PFP->Reaction Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Reaction Conjugate Conjugated Molecule PFP_Byproduct Pentafluorophenol Reaction->Conjugate Reaction->PFP_Byproduct

Caption: General reaction scheme for PFP ester conjugation.

Summary of Reaction Conditions

The optimal conditions for this compound conjugation can vary depending on the specific biomolecule and desired degree of labeling. The following table summarizes key quantitative parameters for successful conjugation.

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine reactivity and PFP ester stability. Lower pH reduces amine nucleophilicity, while higher pH increases hydrolysis of the PFP ester.
Temperature 4°C to 37°CLower temperatures (4°C) are used for sensitive biomolecules, requiring longer incubation times. Higher temperatures (25-37°C) accelerate the reaction.
Reaction Time 30 minutes to overnightDependent on temperature and the reactivity of the amine. Typical times are 1-4 hours at room temperature or overnight at 4°C.
Molar Ratio (PFP Ester:Amine) 2:1 to 15:1An excess of PFP ester is used to drive the reaction. The optimal ratio should be determined empirically for each specific application.
Buffer System Phosphate, Borate, Carbonate, HEPESAmine-free buffers are essential to prevent competition with the target molecule.
Solvent Anhydrous DMSO or DMFThis compound should be dissolved in a dry organic solvent before addition to the aqueous reaction buffer.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5.

  • Organic Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting columns or dialysis equipment for purification.

General Protocol for Protein Conjugation

This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for specific applications.

  • Preparation of the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer using dialysis or a desalting column.

  • Preparation of the this compound Solution:

    • PFP esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM). Do not store the stock solution for extended periods.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should be kept below 10% to maintain protein solubility.

    • Incubate the reaction mixture under the desired conditions (e.g., 1-4 hours at room temperature or overnight at 4°C).

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Storage:

    • Store the purified conjugate under conditions suitable for the specific protein.

Experimental Workflow

A Prepare Amine-Containing Molecule in Amine-Free Buffer C Add PFP Ester Solution to Amine Solution A->C B Equilibrate and Dissolve This compound in Anhydrous DMSO or DMF B->C D Incubate at Specified Temperature and Time C->D E Quench Reaction (Optional) D->E F Purify Conjugate (Desalting Column or Dialysis) D->F If not quenching E->F G Characterize and Store Conjugate F->G

Caption: Experimental workflow for this compound conjugation.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or no conjugation Degraded PFP ester: Improper storage or handling leading to hydrolysis.Store PFP ester at -20°C with desiccant and equilibrate to room temperature before opening. Prepare the solution immediately before use.
Presence of primary amines in the buffer: Competing reaction with the PFP ester.Ensure the use of amine-free buffers like PBS, HEPES, or borate.
Incorrect pH: pH is too low, resulting in protonated, non-reactive amines.Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.
Inconsistent results Moisture contamination: Introduction of water can hydrolyze the PFP ester.Use anhydrous solvents and protect the reaction from atmospheric moisture.
Precipitation of protein High concentration of organic solvent: The addition of DMSO or DMF can denature the protein.Keep the final concentration of the organic solvent below 10%.

References

Application Note: Purification of Proteins Conjugated with Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1][2] The Bis-PEG13-PFP ester is a homobifunctional crosslinker that covalently attaches to amine groups on proteins, such as the N-terminus or the side chain of lysine residues, forming stable amide bonds.[3][4][5] The pentafluorophenyl (PFP) ester reactive groups are less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering a more efficient conjugation reaction.

However, the PEGylation reaction mixture is often heterogeneous, containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and various side products. This heterogeneity necessitates robust purification strategies to isolate the desired product with high purity. This application note provides a detailed protocol for the purification of proteins conjugated with this compound using a combination of chromatographic techniques.

Purification Strategies

The purification of PEGylated proteins primarily relies on chromatographic methods that separate molecules based on differences in their physicochemical properties, such as size, charge, and hydrophobicity.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a protein, SEC is highly effective at removing unreacted PEG and other small molecule impurities.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The attachment of PEG chains can shield the charged residues on the protein surface, altering its overall charge and allowing for the separation of PEGylated species from the unreacted protein. It can also be used to separate proteins with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While PEG itself is hydrophilic, its conjugation to a protein can alter the protein's surface hydrophobicity, which can be exploited for purification. However, the application of HIC can be complex as PEGs can also interact with HIC media.

A multi-step purification strategy, often combining SEC and IEX, is typically required to achieve high purity of the desired PEGylated protein.

Experimental Protocols

This section provides a general protocol for the conjugation of a model protein with this compound and its subsequent purification.

Part 1: Protein Conjugation with this compound

Materials:

  • Protein of interest (e.g., a therapeutic antibody or enzyme) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or centrifugal ultrafiltration units for buffer exchange.

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using dialysis or centrifugal ultrafiltration.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 100 mM). PFP esters are moisture-sensitive.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A typical starting molar ratio is 10:1 (crosslinker:protein).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted PFP esters. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent: Remove the excess quenching reagent and unreacted crosslinker by buffer exchange into the initial purification buffer (e.g., SEC running buffer) using dialysis or a desalting column.

Part 2: Purification of the PEGylated Protein

Step 1: Size Exclusion Chromatography (SEC)

Objective: To separate the PEGylated protein from unreacted protein, excess PEG reagent, and other small molecule impurities.

Materials:

  • SEC column (e.g., Superdex 200 or similar)

  • SEC running buffer (e.g., PBS, pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC running buffer.

  • Load the quenched and buffer-exchanged reaction mixture onto the column.

  • Elute the sample with the SEC running buffer at a constant flow rate.

  • Monitor the elution profile at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by SDS-PAGE and/or analytical SEC to assess the separation efficiency.

Step 2: Ion-Exchange Chromatography (IEX)

Objective: To separate the mono-PEGylated protein from di-PEGylated and unreacted protein species.

Materials:

  • IEX column (e.g., a strong cation or anion exchanger, depending on the pI of the protein)

  • IEX binding buffer (low salt concentration)

  • IEX elution buffer (high salt concentration)

  • Chromatography system

Procedure:

  • Pool the fractions from SEC containing the PEGylated protein and buffer exchange into the IEX binding buffer.

  • Equilibrate the IEX column with the binding buffer.

  • Load the sample onto the IEX column.

  • Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes).

  • Monitor the elution profile at 280 nm. Due to the charge-shielding effect of the PEG chains, different PEGylated species will elute at different salt concentrations. Typically, higher degrees of PEGylation lead to weaker binding and earlier elution.

  • Collect fractions across the elution peaks.

  • Analyze the fractions by SDS-PAGE, analytical SEC, and/or mass spectrometry to identify the fractions containing the desired PEGylated product with the highest purity.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical purification of a 50 kDa protein conjugated with this compound.

Table 1: Summary of Purification Steps

Purification StepTotal Protein (mg)Purity by SEC-HPLC (%)Yield (%)
Crude Reaction Mixture10.045100
Post-SEC6.58565
Post-IEX (Mono-PEGylated)3.8>9838

Table 2: Characterization of Purified Fractions

SampleApparent MW by SDS-PAGE (kDa)Degree of PEGylation (by Mass Spec)
Unconjugated Protein500
Post-SEC Pool70-90Mixture of 1 and 2
Post-IEX Fraction 1 (Mono-PEGylated)~701
Post-IEX Fraction 2 (Di-PEGylated)~902

Visualizations

Experimental Workflow

G cluster_conjugation Protein Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Reaction Conjugation Reaction (RT, 1-2h) Protein->Reaction Crosslinker This compound Crosslinker->Reaction Quench Quenching (Tris Buffer) Reaction->Quench Buffer_Ex1 Buffer Exchange Quench->Buffer_Ex1 SEC Size Exclusion Chromatography (SEC) Buffer_Ex1->SEC IEX Ion-Exchange Chromatography (IEX) SEC->IEX Final_Product Purified Mono-PEGylated Protein IEX->Final_Product SDS_PAGE SDS-PAGE Mass_Spec Mass Spectrometry Final_Product->SDS_PAGE Final_Product->Mass_Spec

Caption: Workflow for the purification of a protein conjugated with this compound.

Example Signaling Pathway: Inhibition of a Kinase Pathway

This diagram illustrates a hypothetical scenario where a PEGylated protein (e.g., a therapeutic antibody) inhibits a signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes PEG_Protein PEGylated Protein (Inhibitor) PEG_Protein->Receptor Binds and Inhibits

References

Application Notes and Protocols for Bis-PEG13-PFP Ester in Cell Surface Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG13-PFP ester is a homobifunctional, amine-reactive crosslinking reagent designed for the covalent stabilization of protein complexes on the surface of living cells. This reagent is particularly valuable for studying protein-protein interactions, including receptor dimerization and the characterization of transient interactions within signaling pathways.

The structure of this compound features two pentafluorophenyl (PFP) ester reactive groups at either end of a 13-unit polyethylene glycol (PEG) spacer. This design offers several distinct advantages for cell surface crosslinking applications:

  • High Reactivity and Stability of PFP Esters: PFP esters are more reactive towards primary amines (present in lysine residues and at the N-terminus of proteins) than the more common N-hydroxysuccinimide (NHS) esters.[1] Furthermore, PFP esters exhibit greater hydrolytic stability in aqueous buffers, leading to higher crosslinking efficiency and greater flexibility in experimental design.[1]

  • Hydrophilic PEG Spacer: The PEG spacer arm significantly increases the water solubility of the crosslinker, which is crucial for applications in physiological buffers.[1] This hydrophilicity also helps to minimize non-specific interactions and aggregation of target proteins.

  • Defined Spacer Length: The 13-unit PEG chain provides a fixed spacer arm length, allowing for a more precise "molecular ruler" approach to studying protein proximity.

These application notes provide detailed protocols for utilizing this compound to crosslink cell surface proteins for subsequent analysis.

Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables provide recommended starting conditions and a guide for optimizing your crosslinking experiments. Empirical testing is crucial to determine the optimal conditions for each specific biological system.

Table 1: Recommended Reaction Conditions for Cell Surface Protein Crosslinking

ParameterRecommended RangeNotes
Cell Density 1 x 10^6 - 2.5 x 10^7 cells/mLHigher cell densities can improve crosslinking efficiency.
Crosslinker Concentration 0.25 - 5 mMStart with a concentration in the low-to-mid range and optimize.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.0Avoid amine-containing buffers (e.g., Tris, Glycine) as they will quench the reaction.
Reaction Temperature 4°C to Room Temperature (20-25°C)Incubation at 4°C can help to minimize protein internalization.
Reaction Time 30 minutes - 2 hoursShorter incubation times are typically sufficient at room temperature.
Quenching Reagent 10-50 mM Tris-HCl, pH 7.5Added to terminate the crosslinking reaction.
Quenching Time 15 minutesEnsures all reactive PFP esters are deactivated.

Table 2: Troubleshooting Guide for this compound Crosslinking

ProblemPossible CauseSuggested Solution
Low Crosslinking Efficiency - Suboptimal crosslinker concentration- Low protein concentration- Inactive reagent (hydrolyzed)- Presence of primary amines in the buffer- Titrate crosslinker concentration.- Increase cell density.- Prepare fresh crosslinker stock solution in anhydrous DMSO.- Ensure the use of amine-free buffers.
High Molecular Weight Aggregates - Over-crosslinking due to high reagent concentration- Reduce the crosslinker concentration.- Decrease the reaction time.
Cell Lysis - High concentration of organic solvent (e.g., DMSO)- Keep the final concentration of the organic solvent in the reaction mixture below 5%.
No or Weak Signal in Downstream Analysis (e.g., Western Blot) - Insufficient crosslinking- Epitope masking by the crosslinker- Inefficient cell lysis or protein extraction- Optimize crosslinking conditions (see "Low Crosslinking Efficiency").- Use a polyclonal antibody or an antibody targeting a different epitope.- Optimize cell lysis and protein extraction protocols.

Experimental Protocols

Protocol 1: Crosslinking of Cell Surface Proteins on Suspension Cells

This protocol provides a general procedure for crosslinking proteins on the surface of cells grown in suspension.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Suspension cells of interest

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Ice-cold PBS for washing

  • Cell lysis buffer appropriate for downstream analysis

  • Protease inhibitors

Procedure:

  • Cell Preparation:

    • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold PBS (pH 7.2-8.0) to remove any residual media containing primary amines.

    • Resuspend the cells in PBS (pH 7.2-8.0) to a final concentration of 1 x 10^6 - 2.5 x 10^7 cells/mL.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Further dilute the stock solution in PBS (pH 7.2-8.0) to the desired working concentration.

  • Crosslinking Reaction:

    • Add the diluted this compound solution to the cell suspension to achieve the final desired concentration (e.g., 0.25 - 5 mM).

    • Incubate the reaction mixture for 30 minutes to 2 hours at either 4°C or room temperature with gentle mixing.

  • Quenching:

    • Terminate the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis:

    • The crosslinked protein lysate is now ready for downstream analysis, such as SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.

Protocol 2: Crosslinking of Cell Surface Proteins on Adherent Cells

This protocol is adapted for crosslinking proteins on cells grown in a monolayer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Adherent cells grown in culture plates

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Ice-cold PBS for washing

  • Cell lysis buffer appropriate for downstream analysis

  • Protease inhibitors

  • Cell scraper

Procedure:

  • Cell Preparation:

    • Aspirate the culture medium from the adherent cells.

    • Gently wash the cells twice with ice-cold PBS (pH 7.2-8.0).

  • Crosslinker Preparation:

    • Prepare a fresh solution of this compound in PBS (pH 7.2-8.0) at the desired final concentration (e.g., 0.25 - 5 mM) from a 100 mM stock in anhydrous DMSO.

  • Crosslinking Reaction:

    • Add the this compound solution to the cells, ensuring the entire monolayer is covered.

    • Incubate for 30 minutes to 2 hours at either 4°C or room temperature.

  • Quenching:

    • Aspirate the crosslinker solution.

    • Add the Quenching Buffer to the cells and incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Aspirate the Quenching Buffer and wash the cells once with ice-cold PBS.

    • Add the appropriate cell lysis buffer with protease inhibitors directly to the plate.

    • Scrape the cells and collect the lysate.

  • Downstream Analysis:

    • The resulting lysate containing the crosslinked proteins can be used for various downstream applications.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_crosslinking Crosslinking cluster_quenching Quenching & Lysis cluster_analysis Downstream Analysis cell_harvest Harvest & Wash Cells cell_resuspend Resuspend in Amine-Free Buffer cell_harvest->cell_resuspend add_crosslinker Add Crosslinker to Cells cell_resuspend->add_crosslinker prepare_crosslinker Prepare Fresh this compound prepare_crosslinker->add_crosslinker incubate Incubate (e.g., 30 min at RT) add_crosslinker->incubate quench Add Quenching Buffer (Tris-HCl) incubate->quench wash_cells Wash Cells quench->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells analysis SDS-PAGE, Western Blot, IP, or Mass Spectrometry lyse_cells->analysis

Caption: Experimental workflow for cell surface protein crosslinking.

reaction_mechanism reagents This compound + Protein with Primary Amine reaction Nucleophilic Attack reagents->reaction pH 7.2-8.0 intermediate Tetrahedral Intermediate reaction->intermediate products Crosslinked Protein (Stable Amide Bond) + Pentafluorophenol intermediate->products

Caption: Reaction mechanism of this compound with a primary amine.

References

Harnessing Bis-PEG13-PFP Ester for Advanced Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Bis-PEG13-PFP (bis-pentafluorophenyl) ester, a homobifunctional crosslinker, in cancer research. The unique properties of this reagent, combining a discrete 13-unit polyethylene glycol (PEG) spacer with highly reactive PFP ester functional groups, make it a valuable tool for the development of targeted therapeutics and drug delivery systems. PFP esters are known for their high reactivity towards primary and secondary amines and greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation reactions.

Application Note 1: Development of Antibody-Drug Conjugates (ADCs)

Bis-PEG13-PFP ester is an effective linker for the synthesis of antibody-drug conjugates (ADCs). The PEG component enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life by shielding it from the immune system. The homobifunctional nature of the linker allows for the creation of multimeric drug conjugates or for crosslinking applications.

Illustrative Quantitative Data for a Hypothetical ADC (ADC-X)

ParameterValueNotes
Drug-to-Antibody Ratio (DAR)3.8Determined by UV-Vis spectroscopy and hydrophobic interaction chromatography.
Conjugation Efficiency> 85%Based on the recovery of conjugated antibody.
In Vitro Cytotoxicity (IC50)5.2 nMOn HER2-positive SK-BR-3 cells.
Plasma Half-life (in mice)~150 hoursCompared to ~100 hours for a non-PEGylated equivalent.
Tumor Growth Inhibition85%In a xenograft mouse model at a 5 mg/kg dose.
Experimental Protocol: Two-Step Conjugation of a Cytotoxic Drug to a Monoclonal Antibody

This protocol describes the activation of an amine-containing cytotoxic drug with this compound, followed by conjugation to a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Amine-containing cytotoxic drug

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • PD-10 desalting columns

  • Reaction buffers: PBS (pH 7.2-7.5), Borate buffer (50 mM, pH 8.5)

Procedure:

Step 1: Activation of the Cytotoxic Drug

  • Dissolve the amine-containing cytotoxic drug in anhydrous DMF or DMSO.

  • Add 1.2 to 1.5 molar equivalents of this compound to the drug solution.

  • Add 4 to 10 molar equivalents of DIPEA or TEA to the reaction mixture.

  • Stir the reaction at room temperature for 6 to 18 hours, monitoring the formation of the PFP ester-activated drug by LC-MS.

  • The resulting solution contains the mono-activated drug-PEG13-PFP ester.

Step 2: Conjugation to the Monoclonal Antibody

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS at pH 7.2-7.5.

  • Add a 5- to 20-fold molar excess of the PFP ester-activated drug solution to the mAb solution with gentle stirring.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the resulting ADC using a PD-10 desalting column equilibrated with PBS to remove unreacted drug-linker and other small molecules.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug Activation cluster_step2 Step 2: Antibody Conjugation cluster_purification Purification & Analysis Drug Amine-Drug Activated_Drug Drug-PEG13-PFP Drug->Activated_Drug + Linker, DIPEA Linker Bis-PEG13-PFP ADC ADC Activated_Drug->ADC + Antibody Antibody Antibody Purification Purification ADC->Purification Characterization Characterization Purification->Characterization NP_Functionalization_Workflow cluster_activation Ligand Activation cluster_conjugation Nanoparticle Conjugation cluster_purification Purification & Analysis Peptide Targeting Peptide Activated_Peptide Peptide-PEG13-PFP Peptide->Activated_Peptide + Linker Linker Bis-PEG13-PFP Functional_NP Targeted NP Activated_Peptide->Functional_NP + Nanoparticle Nanoparticle Amine-NP Purification Purification (SEC) Functional_NP->Purification Characterization Characterization Purification->Characterization ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG13 Linker) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis Induces

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Bis-PEG13-PFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for troubleshooting low yield in Bis-PEG13-PFP ester reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and what is it used for?

A this compound is a homobifunctional crosslinking reagent. It consists of two pentafluorophenyl (PFP) ester groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1][2] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][4][5] This reagent is used to covalently link two amine-containing molecules. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.

Q2: Why am I getting a low yield of my desired cross-linked product?

Low yield in this compound reactions can stem from several factors:

  • Hydrolysis of the PFP ester: PFP esters are sensitive to moisture and can hydrolyze, rendering them unreactive. This is a major competing reaction.

  • Suboptimal reaction pH: The reaction is highly pH-dependent. If the pH is too low, the amine nucleophile is protonated and less reactive. If the pH is too high, the rate of PFP ester hydrolysis increases significantly.

  • Inappropriate buffer selection: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PFP ester.

  • Incorrect molar ratio of reactants: An inappropriate ratio of the this compound to your amine-containing molecule can lead to incomplete reactions or unwanted side products.

  • Poor reagent quality or handling: The this compound is moisture-sensitive and should be stored and handled correctly to prevent degradation.

Q3: What is the optimal pH for my reaction?

The optimal pH for reacting PFP esters with primary amines is typically between 7.2 and 8.5. Within this range, the amine is sufficiently deprotonated and nucleophilic to react efficiently with the PFP ester, while the rate of hydrolysis is minimized.

Q4: What should I do if my this compound won't dissolve?

Bis-PEG13-PFP esters are often first dissolved in a small amount of a dry, polar aprotic organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. It is crucial to use anhydrous solvents to prevent premature hydrolysis of the PFP ester.

Q5: How can I stop the reaction?

The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine. These will react with any remaining unreacted PFP esters.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of low reaction yield.

Problem: Low or No Yield of the Desired Conjugate

Potential Cause 1: PFP Ester Hydrolysis

PFP esters are more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, but they are still susceptible to it, especially at higher pH.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that the DMSO or DMF used to dissolve the this compound is anhydrous.

    • Prepare Reagent Solution Immediately Before Use: Do not prepare stock solutions of the PFP ester for long-term storage.

    • Equilibrate to Room Temperature: Before opening the vial, allow the reagent to equilibrate to room temperature to prevent moisture condensation.

    • Optimize Reaction Time: While longer reaction times can sometimes increase yield, they also increase the opportunity for hydrolysis. Consider running time-course experiments to find the optimal duration.

Potential Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to check the pH of your reaction buffer. The optimal range is typically 7.2-8.5.

    • Buffer Selection: Switch to an amine-free buffer such as phosphate, borate, or HEPES.

    • Optimize Molar Ratio: Systematically vary the molar ratio of the this compound to your target molecule. An excess of the crosslinker is often used.

    • Temperature Control: Reactions are often performed at room temperature for 1-4 hours or at 4°C overnight. If your molecule is sensitive, a lower temperature for a longer duration may be beneficial.

Potential Cause 3: Issues with Reactants

  • Troubleshooting Steps:

    • Check for Competing Amines: Ensure your target molecule solution does not contain any primary amine contaminants.

    • Assess Purity of Starting Materials: Impurities in your target molecule or the crosslinker can interfere with the reaction.

    • Proper Storage: Store the this compound at -20°C with a desiccant.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugations

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Balances amine reactivity and PFP ester hydrolysis.
Buffer Phosphate, Borate, HEPESAvoids competing primary amines.
Solvent for Reagent Anhydrous DMSO or DMFEnsures the moisture-sensitive PFP ester dissolves without hydrolysis.
Temperature 4°C to 25°CLower temperatures can be used for sensitive molecules, though reaction times may need to be extended.
Reaction Time 1 to 4 hours (or overnight at 4°C)Dependent on the reactivity of the amine and desired degree of labeling.
Molar Ratio 2:1 to 10:1 (ester:amine)An excess of the ester can help drive the reaction to completion.

Experimental Protocols

General Protocol for Crosslinking Two Amine-Containing Molecules with this compound

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Prepare Reactant Solutions:

    • Dissolve your amine-containing molecules in the reaction buffer to the desired concentration.

  • Prepare this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF.

  • Reaction:

    • Add the desired molar excess of the this compound solution to the solution of your amine-containing molecules.

    • Gently mix the reaction mixture.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching (Optional):

    • To stop the reaction, add a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification:

    • Remove excess crosslinker and byproducts by size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_reagent Equilibrate and Dissolve This compound in Anhydrous Solvent mix Mix Reagent and Sample at Optimal Molar Ratio prep_reagent->mix prep_sample Prepare Amine-Containing Sample in Amine-Free Buffer prep_sample->mix incubate Incubate at Controlled Temperature and Time mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate quench->purify end End purify->end start Start start->prep_reagent start->prep_sample

Caption: A general experimental workflow for a this compound reaction.

troubleshooting_low_yield cluster_hydrolysis Check for Hydrolysis cluster_conditions Verify Reaction Conditions cluster_ratio Optimize Molar Ratio cluster_reagents Assess Reagent Quality start Low Yield Observed hydrolysis_q Used anhydrous solvent? Prepared reagent fresh? start->hydrolysis_q hydrolysis_a_no Use anhydrous solvent. Prepare fresh solution. hydrolysis_q->hydrolysis_a_no No conditions_q pH 7.2-8.5? Amine-free buffer? hydrolysis_q->conditions_q hydrolysis_a_no->start Re-run conditions_a_no Adjust pH. Use appropriate buffer. conditions_q->conditions_a_no No ratio_q Is molar ratio optimized? conditions_q->ratio_q conditions_a_no->start Re-run ratio_a_no Perform titration experiment. ratio_q->ratio_a_no No reagents_q Reagents stored correctly? Free of contaminants? ratio_q->reagents_q ratio_a_no->start Re-run reagents_a_no Use fresh, high-quality reagents. reagents_q->reagents_a_no No solution Yield Improved reagents_q->solution Yes reagents_a_no->start Re-run

Caption: A troubleshooting flowchart for diagnosing low yield in this compound reactions.

References

Bis-PEG13-PFP ester side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG13-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this homobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and what is it used for?

This compound is a homobifunctional crosslinking reagent. It consists of two pentafluorophenyl (PFP) ester reactive groups located at either end of a 13-unit polyethylene glycol (PEG) spacer. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[1] This reagent is commonly used to crosslink proteins and other amine-containing biomolecules, for applications such as studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and preparing protein oligomers.[2][3] The hydrophilic PEG linker enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation.[2]

Q2: What are the main advantages of PFP esters over other amine-reactive esters, like NHS esters?

PFP esters offer several advantages over the more common N-hydroxysuccinimide (NHS) esters. They are generally more reactive towards amines and, critically, are significantly less susceptible to spontaneous hydrolysis in aqueous reaction buffers.[4] This increased stability provides a wider window for the conjugation reaction, leading to potentially more efficient and reproducible results.

Q3: What is the primary side reaction I should be aware of?

The primary side reaction for any PFP ester is hydrolysis. In the presence of water, the PFP ester group will hydrolyze to form a non-reactive carboxylic acid and release pentafluorophenol as a byproduct. This reaction is the major competing pathway and its rate increases significantly with increasing pH. Once hydrolyzed, that end of the crosslinker can no longer react with an amine.

Q4: What are the typical byproducts of a reaction with a bifunctional crosslinker like this compound?

When using a homobifunctional crosslinker, several products and byproducts can be formed. These can be identified using analytical techniques like mass spectrometry.

  • Desired Product: Intermolecularly crosslinked species (e.g., protein dimers, trimers, or specific conjugates).

  • Side Products & Byproducts:

    • Hydrolyzed Crosslinker: The Bis-PEG13-carboxylic acid, resulting from the hydrolysis of both PFP esters.

    • Mono-linked Protein: A protein molecule where only one of the crosslinker's PFP esters has reacted with an amine, and the other has been hydrolyzed.

    • Intramolecularly Crosslinked Protein: The crosslinker reacts with two different amines within the same protein molecule.

    • Aggregates/Oligomers: Uncontrolled intermolecular crosslinking leading to larger, often insoluble, protein complexes.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

You observe a low yield of your desired crosslinked product, with a high amount of unmodified starting material remaining.

Possible Cause Recommended Solution Citation
PFP Ester Hydrolysis The reagent is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not store stock solutions.
Suboptimal pH The optimal pH for PFP ester reactions with amines is 7.2-8.5. Verify the pH of your reaction buffer. A pH below 7.2 will result in slow kinetics, while a pH above 8.5 will dramatically increase the rate of hydrolysis.
Competing Amines in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the PFP ester. Exchange your protein into an amine-free buffer like PBS, HEPES, or bicarbonate buffer before the reaction.
Insufficient Molar Excess The molar ratio of crosslinker to protein may be too low. Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point for protein crosslinking.
Issue 2: Protein Aggregation and Precipitation

Upon addition of the crosslinker, your protein solution becomes cloudy or you observe a precipitate.

Possible Cause Recommended Solution Citation
High Protein Concentration High protein concentrations favor intermolecular crosslinking, which can lead to the formation of large, insoluble aggregates. Try reducing the concentration of your protein.
Excessive Crosslinker Too much crosslinker can lead to a high degree of modification, which may alter the protein's properties and cause aggregation. Perform a titration to find the optimal molar ratio of crosslinker to your protein.
Insufficient Mixing The crosslinker, dissolved in an organic solvent, may not be dispersing well in the aqueous reaction mixture. Add the crosslinker stock solution slowly to the protein solution while gently but thoroughly mixing.
Inherent Protein Instability The protein itself may be prone to aggregation, and the modification process exacerbates this. The PEG spacer in the crosslinker is designed to help with solubility, but you can also try adding 5-10% DMSO or DMF to the reaction buffer.

Quantitative Data

Table 1: Comparison of Amine-Reactive Ester Stability
pHHalf-life (t½) of a typical NHS Ester
8.0210 minutes
8.5180 minutes
9.0125 minutes
[Data from reference]
Table 2: Factors Influencing Crosslinking Outcomes

The balance between desired products and side products is highly dependent on reaction conditions.

Parameter To Favor Intramolecular Crosslinking To Favor Intermolecular Crosslinking
Protein Concentration Low (promotes reactions within a single molecule)High (increases the probability of collisions between molecules)
Crosslinker:Protein Ratio Low to Moderate (limits excessive modification)Moderate to High (increases the number of activated sites for intermolecular reaction)

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with this compound

This protocol provides a starting point for the crosslinking of a protein. Optimal conditions, particularly the protein concentration and molar ratio of the crosslinker, should be determined empirically.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein: Ensure the protein solution is at an appropriate concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the buffer contains amines, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Crosslinker Stock: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMF or DMSO to create a 10-100 mM stock solution.

  • Initiate Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Add the stock solution slowly while gently stirring to ensure efficient mixing. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary depending on the protein and desired outcome.

  • Quench Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to ensure all unreacted PFP esters are hydrolyzed or have reacted with the Tris.

  • Purify Conjugate: Remove excess crosslinker and byproducts (pentafluorophenol, hydrolyzed crosslinker) by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analyze Results: Analyze the purified product using SDS-PAGE to visualize crosslinked species (dimers, trimers, etc.). Use size-exclusion HPLC (SEC-HPLC) to assess the purity and quantify the extent of aggregation. Mass spectrometry can be used for detailed characterization of the conjugate.

Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC

This protocol can be used to determine the stability of the this compound in your specific reaction buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer of interest (e.g., PBS, pH 8.0)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., a water/acetonitrile gradient with 0.1% TFA)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of the this compound in anhydrous DMSO.

  • Initiate Hydrolysis: Dilute the stock solution into your reaction buffer at the desired temperature to a final concentration of approximately 1 mM.

  • Analyze Samples: Immediately inject an aliquot of the solution (t=0) onto the HPLC system. Continue to inject samples at regular time intervals (e.g., every 30 minutes for several hours).

  • Process Data: Monitor the decrease in the peak area of the parent this compound over time. Plot the natural logarithm of the peak area versus time. The slope of this line can be used to calculate the pseudo-first-order rate constant and the half-life (t½ = 0.693 / rate constant) of the ester in your buffer.

Visualizations

cluster_main Main Reaction Pathway Protein_NH2_1 Protein-NH₂ Intermediate Protein-NH-CO-PEG13-PFP Protein_NH2_1->Intermediate + Bis_PFP Bis_PFP PFP-PEG13-PFP Crosslinked_Product Protein-NH-CO-PEG13-CO-NH-Protein Intermediate->Crosslinked_Product + Protein-NH₂ Protein_NH2_2 Protein-NH₂

Caption: Desired intermolecular crosslinking reaction pathway.

cluster_side Side Reaction: Hydrolysis PFP_Ester R-CO-O-PFP Hydrolyzed_Product R-COOH (Inactive Carboxylic Acid) PFP_Ester->Hydrolyzed_Product + H₂O (pH > 7) PFP_Byproduct Pentafluorophenol PFP_Ester->PFP_Byproduct + H₂O (pH > 7) Water H₂O

Caption: Primary side reaction: Hydrolysis of the PFP ester.

cluster_workflow Experimental Workflow Start Start: Purified Protein (Amine-free buffer) Prepare Prepare fresh Bis-PEG13-PFP stock in anhydrous DMSO/DMF Start->Prepare React Add crosslinker to protein (Control molar ratio & concentration) Prepare->React Incubate Incubate (1-4h RT or O/N 4°C) React->Incubate Quench Quench with Tris buffer Incubate->Quench Purify Purify via SEC or Dialysis Quench->Purify Analyze Analyze via SDS-PAGE, SEC-HPLC, Mass Spec Purify->Analyze

Caption: General experimental workflow for protein crosslinking.

cluster_troubleshooting Troubleshooting Logic Problem Low Yield or Aggregation? Low_Yield Low Yield Problem->Low_Yield Yes Aggregation Aggregation Problem->Aggregation No Check_Hydrolysis Check for Hydrolysis: - Use anhydrous solvent? - Fresh stock solution? - Amine-free buffer? Low_Yield->Check_Hydrolysis Check_pH Check Reaction Conditions: - pH between 7.2-8.5? - Increase molar ratio? Low_Yield->Check_pH Check_Concentration Check Concentrations: - Reduce protein concentration? - Reduce molar ratio? Aggregation->Check_Concentration Check_Mixing Check Procedure: - Slow addition of crosslinker? - Gentle mixing? Aggregation->Check_Mixing

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG13-PFP ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing detailed troubleshooting guides and frequently asked questions to prevent and address potential issues, primarily focusing on the avoidance of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker. It features two pentafluorophenyl (PFP) ester groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[2][3] This makes the reagent ideal for crosslinking proteins and peptides, antibody-drug conjugation, and surface modification. The hydrophilic PEG linker enhances the water solubility of the resulting conjugate.[1]

Q2: How does the reactivity of PFP esters compare to NHS esters?

PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[2]

Q3: What are the optimal storage conditions for this compound to prevent hydrolysis?

To ensure long-term stability and prevent degradation from atmospheric moisture, this compound should be stored at -20°C in a tightly sealed container with a desiccant.

Q4: Can I prepare stock solutions of this compound?

No, it is strongly advised not to prepare stock solutions for storage. The PFP ester moiety is susceptible to hydrolysis, and over time, the reagent will degrade into a non-reactive carboxylic acid. You should only weigh out and dissolve the amount of reagent needed immediately before use. Any unused reconstituted reagent should be discarded.

Q5: What is the best way to handle the reagent to avoid introducing moisture?

This compound is moisture-sensitive. Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation on the product. It is recommended to handle the reagent in a controlled, dry environment, such as under an inert gas atmosphere (e.g., nitrogen or argon), especially for large-scale reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on preventing hydrolysis.

Symptom Potential Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolyzed Reagent: The PFP ester has been compromised by moisture.- Ensure proper storage at -20°C with desiccant. - Equilibrate the vial to room temperature before opening. - Use fresh, high-quality reagent and prepare the solution immediately before the reaction. - Do not prepare and store stock solutions.
Suboptimal pH: The reaction buffer pH is too low or too high.- The optimal pH range for amine coupling is 7.2-8.5. - At lower pH, the target amino groups are protonated and less nucleophilic. - At higher pH (>8.5), the rate of PFP ester hydrolysis significantly increases.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine compete with the target molecule for the PFP ester.- Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers. - If necessary, perform dialysis or desalting to exchange the sample into an appropriate buffer.
Insufficient Reagent Concentration: The molar excess of the PFP ester is too low.- Increase the molar ratio of the PFP ester to the amine-containing molecule. A 10- to 100-fold molar excess is a common starting point.
Inconsistent Results Between Experiments Degraded PFP Ester: The quality of the reagent may vary due to improper storage or handling.- Always store the reagent properly at -20°C with a desiccant. - It is good practice to qualify a new batch of PFP ester with a small-scale control reaction.
Introduction of Moisture: Larger scale reactions have a higher chance of moisture contamination.- Ensure all solvents (e.g., DMSO, DMF) are anhydrous. - Protect the reaction from atmospheric moisture, for example, by running it under an inert atmosphere.
Loss of Product During Workup Hydrolysis During Aqueous Workup: PFP esters can be unstable under aqueous basic conditions.- If possible, avoid aqueous basic workups. - If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step. - Consider non-aqueous workup methods like silica gel chromatography if the product is stable under those conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking

  • Sample Preparation: Dissolve the protein(s) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a suitable concentration (e.g., 1-10 mg/mL).

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-100 mM.

  • Reaction: Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Alternatively, incubation can be performed at 37°C for 30 minutes.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove excess unreacted crosslinker and byproducts using a desalting column or dialysis.

Protocol 2: Determining the Hydrolytic Stability of this compound

  • Buffer Preparation: Prepare a series of amine-free buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).

  • Reagent Solution: Prepare a concentrated solution of this compound in anhydrous DMSO.

  • Hydrolysis Reaction: Add a small aliquot of the PFP ester solution to each buffer to a final concentration of 1 mM.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Analysis: Analyze the aliquots by reverse-phase HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the hydrolyzed diacid peak.

  • Calculation: Calculate the half-life (t½) of the PFP ester at each pH by plotting the natural logarithm of the PFP ester concentration versus time.

Visualizations

Hydrolysis_Pathway cluster_conditions Factors Accelerating Hydrolysis PFP_Ester This compound (Active Reagent) Diacid Bis-PEG13-Diacid (Inactive Hydrolysis Product) PFP_Ester->Diacid Hydrolysis PFP_leaving_group Pentafluorophenol Water H₂O (Moisture) High pH (> 8.5) High pH (> 8.5) Primary Amine Buffers (e.g., Tris) Primary Amine Buffers (e.g., Tris) Presence of Moisture Presence of Moisture

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Equilibrate Reagent to Room Temperature D Dissolve PFP Ester in Anhydrous DMSO/DMF A->D B Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) C Dissolve Target Molecule in Buffer E Add PFP Ester to Target Molecule Solution C->E D->E F Incubate (RT or 4°C) E->F G Quench Reaction (Optional, e.g., Tris) F->G H Purify Conjugate (Desalting/Dialysis) G->H I Characterize Conjugate H->I

Caption: Workflow for bioconjugation using this compound.

References

how to improve solubility of Bis-PEG13-PFP ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis-PEG13-PFP ester conjugates. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what are its primary applications?

A this compound is a homobifunctional crosslinker.[1] It features two pentafluorophenyl (PFP) ester reactive groups at either end of a 13-unit polyethylene glycol (PEG) spacer. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[2][3] The hydrophilic PEG spacer is designed to increase the water solubility of the crosslinker and the resulting conjugate.[4][5] These reagents are commonly used in bioconjugation to link two amine-containing molecules, such as proteins, peptides, or nanoparticles.

Q2: Why am I having trouble dissolving the this compound in my aqueous buffer?

While the PEG component enhances water solubility, PFP esters themselves can be hydrophobic. It is a common and recommended practice to first dissolve the this compound in a minimal amount of a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction buffer.

Q3: What is the optimal pH for conjugation reactions with PFP esters?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal. In this range, the amine groups are sufficiently deprotonated and reactive. Higher pH levels can accelerate the hydrolysis of the PFP ester, which competes with the conjugation reaction.

Q4: Can I use any buffer for my conjugation reaction?

No. It is crucial to avoid buffers that contain primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the PFP ester, significantly reducing your conjugation efficiency. Recommended buffers include phosphate, carbonate/bicarbonate, HEPES, and borate buffers.

Q5: How should I store my this compound?

Bis-PEG13-PFP esters are sensitive to moisture. They should be stored at -20°C in a tightly sealed container with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent. It is highly recommended to prepare solutions of the PFP ester immediately before use and not to store them as stock solutions, as they will degrade over time.

Troubleshooting Guide: Solubility Issues

Poor solubility of the this compound or the resulting conjugate can lead to low reaction yields, aggregation, and inconsistent results. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: this compound Does Not Dissolve

Initial Reagent Dissolution Workflow

cluster_0 Initial Dissolution Troubleshooting A Start: Weigh This compound B Dissolve in minimal anhydrous DMSO or DMF A->B C Does it dissolve? B->C D Solution is ready for addition to aqueous buffer C->D Yes E Gently warm the solution (e.g., to 37°C) C->E No F Sonication E->F G Still not dissolved? F->G G->D No, it dissolved H Consider a different lot of reagent or solvent G->H Yes

Caption: Troubleshooting workflow for initial dissolution of this compound.

Possible Cause Recommended Solution
Reagent is not soluble directly in aqueous buffer The PFP ester portion of the molecule can be hydrophobic. It is standard procedure to first dissolve the reagent in a small volume of an anhydrous organic solvent like DMSO or DMF.
Low-quality or wet organic solvent Use high-quality, anhydrous (dry) DMSO or DMF. Water content in the solvent can cause hydrolysis and solubility issues.
Insufficient mixing or energy After adding the organic solvent, gently vortex the solution. If solubility is still an issue, brief warming (e.g., to 37°C) or sonication can be attempted.
Reagent degradation Improper storage can lead to hydrolysis of the PFP ester, forming a carboxylic acid which may have different solubility characteristics. Ensure the reagent has been stored correctly at -20°C with a desiccant. Prepare solutions fresh for each use.
Problem 2: Precipitation Occurs When Adding the PFP Ester Solution to the Aqueous Buffer

Decision Tree for Preventing Precipitation

cluster_1 Preventing Precipitation During Reaction Setup A Precipitation observed upon adding PFP ester solution B What is the final concentration of organic solvent? A->B C Is the buffer concentration optimal? B->C <10% E Reduce final organic solvent concentration to <10% B->E >10% D Is the protein/molecule concentrated? C->D Yes F Adjust buffer to ~50 mM total salts C->F No G Reduce protein/molecule concentration D->G Yes H Successful Reaction Setup D->H No E->H F->H G->H

Caption: Decision tree for troubleshooting precipitation during reaction setup.

Possible Cause Recommended Solution
High concentration of organic solvent Adding a large volume of the organic stock solution to your aqueous buffer can cause the protein or target molecule to precipitate. Keep the final concentration of the organic solvent to a minimum, typically below 10%.
High salt concentration in the buffer The solubility of some PEGylated reagents can decrease with increasing salt concentrations. Consider using a buffer with a total salt concentration of around 50 mM.
Insufficient mixing Add the PFP ester solution to the aqueous reaction mixture slowly and with gentle but thorough mixing to ensure proper dispersion. Adding the solution dropwise while vortexing can be effective.
High concentration of the target molecule Very high concentrations of your protein or other molecule can increase the likelihood of aggregation and precipitation upon addition of the crosslinker solution. Try reducing the concentration of your target molecule.
Problem 3: The Final Conjugate Precipitates During or After the Reaction
Possible Cause Recommended Solution
Over-labeling of the protein/molecule Excessive modification of surface amines (e.g., lysine residues on a protein) can alter the molecule's overall surface charge and hydrophobicity, leading to aggregation and precipitation. Reduce the molar excess of the this compound in the reaction or shorten the reaction time.
Conjugation to a hydrophobic molecule If the molecule being conjugated to your primary biomolecule is very hydrophobic, the resulting conjugate may have poor aqueous solubility, even with the PEG13 linker. Consider using a crosslinker with a longer PEG chain to further enhance hydrophilicity.
Inappropriate buffer conditions post-reaction The stability and solubility of the final conjugate can be pH and salt-dependent. Ensure the buffer used for purification (e.g., dialysis or size-exclusion chromatography) and final storage is optimal for your specific conjugate.
Aggregation over time Some conjugates may be prone to aggregation during storage. Consider adding excipients such as glycerol or arginine to the storage buffer to improve long-term stability. Store at an appropriate temperature (e.g., 4°C or -80°C) and at an optimal concentration.

Experimental Protocols

General Protocol for Dissolving this compound
  • Equilibrate the vial of this compound to room temperature before opening.

  • Immediately before use, weigh the desired amount of the reagent.

  • Dissolve the reagent in a minimal volume of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).

  • This freshly prepared stock solution is now ready to be added to your reaction mixture. Do not store the stock solution.

General Protocol for a Test Conjugation Reaction
  • Prepare the Target Molecule: Dissolve your amine-containing molecule (e.g., protein) in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Add the Crosslinker: While gently vortexing the protein solution, add the freshly prepared this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess). Ensure the final volume of organic solvent is less than 10%.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.

  • Quench the Reaction: Add a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for 15-30 minutes.

  • Purify: Remove excess, unreacted reagent and byproducts from the conjugate using a desalting column, size-exclusion chromatography, or dialysis.

Quantitative Data Summary

Parameter Recommended Range/Value Reference
Reaction pH 7.2 - 8.5
Organic Solvent (for stock) Anhydrous DMSO or DMF
Final Organic Solvent Conc. < 10%
Recommended Buffers Phosphate, Borate, Carbonate, HEPES
Buffers to Avoid Tris, Glycine (any primary amine)
Storage Temperature (Reagent) -20°C with desiccant
Molar Excess of PFP Ester 2:1 to 10:1 (to free amines)
Reaction Time 1-4 hours at RT or overnight at 4°C

References

Technical Support Center: Mass Spectrometry Analysis of Bis-PEG13-PFP Ester Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis-PEG13-PFP ester in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound and its reaction products.

Problem 1: No or Low Signal of the Expected Product

  • Symptom: The mass spectrum shows no peak or a very low intensity peak corresponding to the expected mass of the cross-linked product.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Reaction Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which compete with the target molecule. Use buffers like PBS, HEPES, or borate at a pH of 7.2-8.5.[1][2][3] Optimize the molar ratio of this compound to your amine-containing molecule; a 10- to 50-fold molar excess of the ester is a good starting point.[1] Extend the reaction time or slightly increase the temperature (e.g., room temperature for 2 hours or 37°C for 30 minutes).[2]
Hydrolyzed Reagent This compound is moisture-sensitive. Always allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use and discard any unused solution.
Poor Ionization Optimize mass spectrometer source parameters. For ESI-MS, adjust capillary voltage, source temperature, and gas flows. Consider using a different ionization technique, such as MALDI-TOF.
Sample Loss During Cleanup If using desalting columns or dialysis, ensure the chosen method is appropriate for the size of your product to prevent its loss.

Problem 2: Complex and Uninterpretable Mass Spectra

  • Symptom: The mass spectrum is convoluted with multiple overlapping peaks, making it difficult to identify the desired product.

  • Possible Causes & Solutions:

CauseSolution
Multiple Charge States (ESI-MS) PEGylated molecules are prone to forming multiple charge states in ESI, leading to a complex spectrum. Use a charge-stripping agent, such as triethylamine (TEA), added post-column to reduce the charge states and simplify the spectrum.
Presence of Multiple Adducts PEG compounds readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). Use high-purity solvents and glassware to minimize alkali metal contamination. The presence of ammonium salts in the buffer can lead to ammonium adducts ([M+NH₄]⁺).
Heterogeneity of Reaction Products Incomplete reactions can result in a mixture of unreacted, partially reacted (one PFP ester reacted), and fully reacted species. Optimize reaction conditions to drive the reaction to completion. Use chromatography (e.g., SEC, RP-HPLC) to separate different product species before MS analysis.
PEG Contamination A series of peaks separated by 44 Da is a hallmark of PEG contamination. Use high-purity, LC-MS grade solvents. Avoid using plastic containers, as plasticizers can leach out. Thoroughly clean glassware with hot water and organic solvent; avoid detergents containing PEG. Be aware of personal care products that may contain PEG.

Problem 3: Unexpected Mass Peaks Observed

  • Symptom: The mass spectrum contains significant peaks that do not correspond to the starting materials or the expected product.

  • Possible Causes & Solutions:

CauseSolution
Hydrolysis of PFP Ester The PFP ester can hydrolyze to a carboxylic acid, especially at high pH or in the presence of moisture. The singly hydrolyzed product will have a mass corresponding to the replacement of one C₆F₅ group with an OH group (a mass decrease of 166.99 Da). The doubly hydrolyzed product will show a mass decrease of 333.98 Da.
Intra-molecular Cross-linking If the target molecule has multiple amine groups, the this compound can react at two sites within the same molecule, leading to a product with the same mass as an inter-molecularly cross-linked dimer but with different properties. This can be difficult to distinguish by MS alone and may require techniques like ion mobility spectrometry or fragmentation analysis.
Reaction with Buffer Components If the buffer contains any primary or secondary amines, the cross-linker will react with them. Ensure the use of amine-free buffers.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound?

The molecular formula of this compound is C₄₂H₅₆F₁₀O₁₇, and its monoisotopic mass is 1022.34 g/mol .

Q2: What are the expected masses of common adducts of this compound?

The following table lists the theoretical monoisotopic masses of common adducts that may be observed in ESI-MS.

Adduct IonMass Shift (Da)Expected m/z (singly charged)
[M+H]⁺+1.00781023.35
[M+Na]⁺+22.98981045.33
[M+K]⁺+38.96371061.30
[M+NH₄]⁺+18.03441040.38

Q3: How can I confirm that my cross-linking reaction has occurred?

You should observe a mass shift in your target molecule corresponding to the addition of the Bis-PEG13-PFP linker and the loss of two protons from the amine groups. The mass of the linker added after reaction (loss of two PFP groups) is 688.36 Da. For a cross-linked product between two molecules (A and B), the expected mass would be (Mass of A) + (Mass of B) + 688.36 Da.

Q4: What are the characteristic fragment ions for the PEG13 linker?

Collision-induced dissociation (CID) of PEGylated molecules typically results in the fragmentation of the PEG chain, leading to a series of neutral losses of ethylene glycol units (44.0262 Da). You may also observe characteristic fragment ions corresponding to the cleavage at the ether linkages.

Q5: What are the hydrolysis products of this compound?

The PFP esters are susceptible to hydrolysis. The expected masses of the hydrolysis products are listed below.

ProductMass Change from Parent Molecule (Da)Expected Monoisotopic Mass (Da)
Single Hydrolysis Product-166.99855.35
Double Hydrolysis Product-333.98688.36

Experimental Protocols

Protocol 1: General Procedure for Cross-Linking of Proteins

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5. The protein concentration should ideally be in the low micromolar range to favor inter-molecular cross-linking.

  • Cross-linker Preparation: Immediately before use, dissolve the this compound in a dry, aprotic solvent like DMSO or DMF to a stock concentration of 10-50 mM.

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS: Remove excess cross-linker and quenching buffer by dialysis, size-exclusion chromatography, or using desalting spin columns.

Protocol 2: General Procedure for ESI-MS Analysis

  • Sample Preparation: Dilute the cross-linked and purified sample in a suitable solvent for ESI-MS, typically a mixture of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

  • LC-MS (Optional but Recommended): To separate different cross-linked species, unreacted protein, and byproducts, perform liquid chromatography prior to mass spectrometry. A reversed-phase column (e.g., C4 or C8 for proteins) is commonly used.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: Typically 3-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Mass Range: Set a wide mass range to detect both the starting materials and the expected products.

    • Data Analysis: Use deconvolution software to determine the neutral mass of the species from the observed charge state distribution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_analysis Analysis Protein_Prep Protein in Amine-Free Buffer Mix Mix Protein and Linker Protein_Prep->Mix Linker_Prep Prepare Bis-PEG13-PFP Ester Stock (DMSO/DMF) Linker_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify/Desalt Quench->Purify LC_MS LC-MS Analysis Purify->LC_MS Data_Analysis Data Interpretation LC_MS->Data_Analysis troubleshooting_logic Start Mass Spectrum Issue? No_Signal No/Low Product Signal Start->No_Signal Complex_Spectrum Complex/Uninterpretable Spectrum Start->Complex_Spectrum Unexpected_Peaks Unexpected Peaks Start->Unexpected_Peaks Cause1 Incomplete Reaction/ Hydrolyzed Reagent No_Signal->Cause1 Cause2 Multiple Charges/ Adducts/Contamination Complex_Spectrum->Cause2 Cause3 Hydrolysis/ Side Reactions Unexpected_Peaks->Cause3 Solution1 Optimize Reaction Conditions: pH, Molar Ratio, Time, Temp. Use Fresh Reagent. Cause1->Solution1 Solution2 Use Charge Stripping Agent. Use High-Purity Solvents. Improve Cleanup Procedures. Cause2->Solution2 Solution3 Control pH and Moisture. Use Amine-Free Buffers. Consider Intra-molecular reactions. Cause3->Solution3

References

Technical Support Center: Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-PEG13-PFP ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for incomplete reaction with this compound?

A1: The most common reasons for incomplete reactions are the presence of primary amine-containing buffers (e.g., Tris or glycine) which compete with the target molecule for reaction, and the hydrolysis of the PFP ester.[1][2] PFP esters are sensitive to moisture and can hydrolyze, rendering them non-reactive.[1][3] To ensure a successful reaction, it is crucial to use amine-free buffers such as phosphate-buffered saline (PBS) and to handle the reagent in a dry environment.[1]

Q2: How can I stop the reaction and remove unreacted this compound?

A2: The reaction can be quenched by adding a buffer containing primary amines, such as Tris-buffered saline (TBS) or glycine. Following quenching, unreacted this compound can be efficiently removed using size-exclusion chromatography (e.g., desalting columns) or dialysis. These methods separate the larger, labeled protein from the smaller, unreacted PEG linker.

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation. It is also recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage, as the PFP moiety readily hydrolyzes.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, this compound should first be dissolved in a minimal amount of a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer. This creates an emulsion that facilitates the reaction with the target molecule in the aqueous buffer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency 1. Hydrolysis of PFP ester: The reagent may have been exposed to moisture. 2. Competing primary amines: The reaction buffer may contain Tris, glycine, or other primary amines. 3. Incorrect pH: The reaction pH may be too low for efficient amine reactivity.1. Ensure proper storage and handling of the PFP ester to minimize moisture exposure. Use freshly prepared reagent for each experiment. 2. Exchange the sample into an amine-free buffer like PBS before adding the PFP ester. 3. Perform the reaction at a pH between 7.2 and 8.5 to optimize the reaction with primary amines.
Precipitation of Protein During Reaction 1. High concentration of organic solvent: Adding too much DMSO or DMF can cause protein precipitation. 2. Protein instability: The protein may be unstable under the reaction conditions.1. Dissolve the PFP ester in a minimal amount of organic solvent. The final concentration of the organic solvent in the reaction mixture should ideally be low (e.g., <10%). 2. Optimize reaction conditions such as protein concentration, temperature, and incubation time. Consider performing the reaction at 4°C for a longer duration for sensitive proteins.
Presence of Unreacted PFP Ester After Purification 1. Inefficient quenching: The quenching step may not have been sufficient to deactivate all unreacted PFP ester. 2. Inadequate purification: The chosen purification method may not be suitable for the complete removal of the unreacted linker.1. Ensure the quenching buffer (e.g., Tris) is added at a sufficient concentration (e.g., 20-50mM final concentration) and incubated for an adequate time (e.g., 15-30 minutes). 2. Use a desalting column or dialysis cassette with an appropriate molecular weight cutoff to ensure efficient separation of the conjugated protein from the smaller unreacted PFP ester.

Detailed Experimental Protocol: Removal of Unreacted this compound

This protocol outlines the steps for quenching the reaction and subsequently removing unreacted this compound from a protein sample.

Materials:

  • Reaction mixture containing the conjugated protein and unreacted this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Size-Exclusion Chromatography (SEC) desalting column (e.g., a 10 mL column for 1-10 mg of protein in 0.5-2 mL).

Procedure:

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the mixture for 15-30 minutes at room temperature to ensure all unreacted PFP esters are hydrolyzed.

  • Prepare the Desalting Column:

    • Equilibrate the desalting column with 3-5 column volumes of Purification Buffer.

  • Purify the Conjugated Protein:

    • Apply the quenched reaction mixture to the top of the equilibrated desalting column.

    • Allow the sample to enter the column bed completely.

    • Add Purification Buffer to the top of the column and begin collecting fractions.

    • The larger, conjugated protein will elute first, while the smaller, unreacted and hydrolyzed this compound will be retained longer in the column.

  • Analyze the Fractions:

    • Monitor the protein content of the collected fractions using a suitable method (e.g., UV absorbance at 280 nm).

    • Pool the fractions containing the purified conjugated protein.

Workflow for Removal of Unreacted this compound

G cluster_reaction Reaction Step cluster_quenching Quenching Step cluster_purification Purification Step cluster_products Final Products Reaction Protein + this compound in Amine-Free Buffer Quench Add Quenching Buffer (e.g., Tris-HCl) Reaction->Quench Purify Size-Exclusion Chromatography (Desalting Column) Quench->Purify PurifiedProduct Purified Conjugated Protein Purify->PurifiedProduct Elutes First Waste Unreacted/Hydrolyzed This compound Purify->Waste Retained Longer

Caption: Workflow for quenching and purifying a protein-PEG conjugate.

References

PROTAC Linker Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PROTAC Linker Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the nuanced challenges of PROTAC linker design and optimization.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce significant target degradation. What are the potential linker-related issues?

This is a common challenge in PROTAC development and often points to suboptimal linker properties that prevent the formation of a productive ternary complex.[1] Key linker-related issues to consider include:

  • Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the target protein and E3 ligase from assembling effectively.[2] Conversely, a linker that is too long or overly flexible can lead to non-productive binding events where the necessary proximity for ubiquitination is not achieved.[2]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme, thus preventing ubiquitination.[1]

  • Poor Physicochemical Properties: The linker can significantly influence the overall properties of the PROTAC. A linker contributing to low aqueous solubility or poor cell permeability will prevent the PROTAC from reaching its intracellular target at sufficient concentrations to induce degradation.[1]

Q2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?

The "hook effect" is a characteristic phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency. While inherent to the PROTAC mechanism, linker design can influence its severity:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.

  • Modify Linker Flexibility and Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex, potentially reducing the entropic penalty of its formation and thus mitigating the hook effect.

Q3: How does the chemical composition of the linker, beyond its length, impact PROTAC performance?

The chemical makeup of the linker is a critical determinant of a PROTAC's physicochemical properties and overall performance. The most common linker motifs are polyethylene glycol (PEG) and alkyl chains. However, incorporating other functionalities can be advantageous:

  • Solubility and Permeability: The linker's composition affects the PROTAC's solubility and cell permeability. Hydrophilic linkers, such as those containing PEG units, can improve aqueous solubility, while more hydrophobic alkyl linkers may enhance cell penetration. Finding the right hydrophilic-lipophilic balance is crucial.

  • Metabolic Stability: The linker can be a site of metabolic activity. Linkers with linear aliphatic or ether chains may be susceptible to oxidative metabolism. Designing linkers with improved metabolic stability is important for in vivo applications.

  • Conformational Control: Incorporating rigid elements like piperazine/piperidine rings or alkynes can reduce the flexibility of the linker. This can help to lock the PROTAC in a more productive conformation for ternary complex formation.

Q4: What is the importance of the linker attachment points to the warhead and E3 ligase ligand?

The points at which the linker is connected to the target-binding ligand (warhead) and the E3 ligase ligand are critical and can significantly impact PROTAC activity.

  • Preservation of Binding Affinity: The attachment point should be chosen at a position on each ligand that is solvent-exposed and does not interfere with its binding to its respective protein.

  • Optimal Vector for Ternary Complex Formation: The exit vector of the linker from each ligand influences the spatial orientation of the PROTAC and its ability to successfully bring the target protein and E3 ligase together in a productive conformation for ubiquitination. Even small changes in the attachment point can dramatically alter degradation efficacy.

Troubleshooting Guides

Problem 1: Poor or no degradation despite good binary binding affinities.

This is a frequent issue that suggests a problem with ternary complex formation or stability.

Troubleshooting Workflow

A Start: Good Binary Binding, Poor Degradation B Synthesize a Linker Library: Vary Length (e.g., PEG, Alkyl Chains) A->B C Synthesize a Linker Library: Vary Rigidity (e.g., add piperazine, alkyne) A->C D Synthesize a Linker Library: Vary Attachment Points A->D E Assess Ternary Complex Formation (e.g., SPR, FRET, NanoBRET) B->E C->E D->E F Measure Cellular Degradation (e.g., Western Blot, In-Cell Western) E->F I Sub-optimal Ternary Complex E->I G Analyze Physicochemical Properties (Solubility, Permeability - PAMPA) F->G H Optimal Degrader Identified F->H J Poor Cellular Uptake G->J I->B Re-design Linker J->B Re-design Linker A Observed Hook Effect B Goal: Stabilize Ternary Complex A->B C Strategy: Enhance Cooperativity B->C D Strategy: Optimize Linker Rigidity B->D E Action: Introduce favorable protein-protein interactions via linker design C->E F Action: Incorporate rigid motifs to pre-organize PROTAC D->F G Outcome: Reduced Hook Effect E->G F->G cluster_0 PROTAC Catalytic Cycle cluster_1 Experimental Evaluation Workflow POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI + E1, E2, Ub Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Design PROTAC Design & Linker Variation Synthesis Synthesis Design->Synthesis Biochem Biochemical Assays (Binary Binding) Synthesis->Biochem Biophys Biophysical Assays (Ternary Complex) Biochem->Biophys Cellular Cellular Assays (Degradation, Permeability) Biophys->Cellular InVivo In Vivo Studies Cellular->InVivo

References

impact of buffer choice on Bis-PEG13-PFP ester conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer choice on Bis-PEG13-PFP ester conjugation. Find answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation to primary amines?

A1: The optimal pH range for the reaction between a PFP ester and a primary amine is typically between 7.2 and 8.5.[1][2] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the ester. At lower pH values, the amine becomes protonated, reducing its reactivity. Conversely, at higher pH, the rate of hydrolysis of the PFP ester increases, which can lower the overall conjugation yield.[1][2]

Q2: Which buffers are recommended for this conjugation reaction?

A2: It is crucial to use amine-free buffers to avoid competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), carbonate, bicarbonate, HEPES, and borate buffers.[3]

Q3: Are there any buffers I should avoid?

A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the intended conjugation reaction, leading to significantly lower yields. If your biomolecule is in a Tris or glycine buffer, a buffer exchange step is necessary before starting the conjugation.

Q4: My this compound is not readily soluble in my aqueous reaction buffer. What should I do?

A4: PFP esters, particularly those with hydrophobic linkers, can have limited aqueous solubility. It is standard practice to first dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be added to your biomolecule in the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically below 10%) to minimize the risk of protein denaturation.

Q5: How stable is the this compound in the reaction buffer?

A5: PFP esters are known to be more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, which contributes to more efficient conjugation reactions. However, they will still hydrolyze in aqueous solutions, and the rate of hydrolysis is accelerated at higher pH. For this reason, it is recommended to prepare the PFP ester solution immediately before use and not to store it in solution.

Data Presentation

Table 1: pH-Dependent Hydrolysis of Active Esters (NHS Ester as a Reference)

pHHalf-life (t½) of NHS EsterReference
8.0210 minutes
8.5180 minutes
9.0125 minutes

Note: This data is for an NHS ester and is provided to illustrate the general trend of pH-dependent stability for active esters. PFP esters are more resistant to hydrolysis under similar conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general method for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the desired amount of the ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

  • Initiate the Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker is a common starting point.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quench the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Monitoring PFP Ester Stability via HPLC

This protocol can be used to determine the hydrolytic stability of a PFP ester in a specific buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., 0.1 M Phosphate Buffer, pH 7.4 or 0.1 M Sodium Bicarbonate Buffer, pH 8.5)

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of the this compound in anhydrous DMSO or DMF.

  • Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.

  • Immediately inject a sample (t=0) into the HPLC system.

  • Continue to inject samples at regular time intervals.

  • Monitor the decrease in the peak area of the PFP ester and the increase in the peak area of the hydrolyzed product over time.

  • Calculate the half-life by plotting the natural logarithm of the PFP ester concentration against time.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction PFP_ester Dissolve this compound in anhydrous DMSO/DMF Mix Add PFP ester solution to biomolecule solution PFP_ester->Mix Biomolecule Prepare biomolecule in amine-free buffer (pH 7.2-8.5) Biomolecule->Mix Incubate Incubate at RT (1-4h) or 4°C (overnight) Mix->Incubate Quench Quench with Tris or Glycine buffer Incubate->Quench Purify Purify conjugate (e.g., SEC, Dialysis) Quench->Purify

Caption: Experimental workflow for this compound conjugation.

G PFP_Ester Biomolecule-PEG-PFP Amide_Bond Biomolecule-PEG-CO-NH-Target PFP_Ester->Amide_Bond pH 7.2-8.5 Leaving_Group Pentafluorophenol PFP_Ester->Leaving_Group Primary_Amine Target-NH2 Primary_Amine->Amide_Bond

Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of PFP Ester: The ester was exposed to moisture or was in aqueous solution for too long before conjugation.Prepare the PFP ester stock solution in anhydrous DMSO or DMF immediately before use. Do not store the ester in solution.
Incorrect Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine).Perform a buffer exchange to an amine-free buffer like PBS, carbonate, or HEPES before starting the conjugation.
Suboptimal pH: The pH of the reaction buffer is too low (<7.2) or too high (>8.5).Adjust the pH of your reaction buffer to be within the optimal range of 7.2-8.5.
Inactive Reagent: The this compound was improperly stored and has hydrolyzed.Store the PFP ester at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Protein Aggregation/Precipitation High Degree of Labeling: Too many PEG chains have been conjugated to the protein, altering its solubility.Reduce the molar excess of the this compound in the reaction. Optimize the ratio in small-scale pilot experiments.
Organic Solvent Concentration: The final concentration of DMSO or DMF is too high, causing protein denaturation.Ensure the final concentration of the organic co-solvent is less than 10%.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of the PFP ester stock solution.Always prepare the PFP ester solution fresh for each experiment.
Fluctuations in pH: The buffer capacity is insufficient to maintain the optimal pH throughout the reaction.Use a buffer with a sufficient concentration (e.g., 50-100 mM) to maintain a stable pH.

References

Technical Support Center: Controlling the Degree of Labeling with Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis-PEG13-PFP ester for bioconjugation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional crosslinking reagent. It consists of two pentafluorophenyl (PFP) ester groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1][2] PFP esters are highly reactive towards primary amines, such as the N-terminus of a protein and the side chain of lysine residues, forming stable amide bonds.[3][4] This reagent is commonly used for covalently linking molecules containing amine groups, such as proteins, peptides, and amine-modified oligonucleotides.[5] The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate and can reduce aggregation.

Q2: What are the advantages of using a PFP ester over a more common NHS ester?

A2: PFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters. They are generally more reactive towards primary amines and, critically, are less susceptible to hydrolysis in aqueous solutions. This increased stability against hydrolysis can lead to more efficient and controlled labeling reactions, with potentially higher yields.

Q3: What is the "Degree of Labeling" (DOL) and why is it important to control?

A3: The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of label molecules conjugated to each protein molecule. Controlling the DOL is crucial for ensuring experimental reproducibility and for optimizing the performance of the labeled protein.

  • Under-labeling (low DOL) can result in a weak signal and reduced assay sensitivity.

  • Over-labeling (high DOL) can lead to fluorescence quenching, decreased solubility, protein aggregation, and potential loss of biological activity. The ideal DOL typically falls between 2 and 10 for antibodies, but the optimal value should be determined experimentally for each specific application.

Q4: Which functional groups does this compound react with?

A4: The primary targets for PFP esters are primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a protein. At a higher pH (e.g., >8.5), there can be off-target labeling of hydroxyl groups on serine, threonine, and tyrosine residues, though these ester linkages are more labile.

Q5: What type of buffer should be used for the labeling reaction?

A5: It is critical to use an amine-free buffer to prevent the buffer from competing with the target molecule for reaction with the PFP ester. Suitable buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES at a pH range of 7.2-8.5. Buffers containing primary amines, such as Tris or glycine, must be avoided.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Labeling 1. Hydrolyzed PFP ester: The reagent is moisture-sensitive. 2. Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and less nucleophilic amine groups. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine compete with the target molecule. 4. Insufficient molar excess of PFP ester: The ratio of PFP ester to protein is too low. 5. Short reaction time or low temperature: The reaction has not proceeded to completion.1. Use fresh, high-quality PFP ester. Prepare the labeling solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before use. 2. Ensure the reaction buffer pH is within the optimal range of 7.5-8.5. 3. Exchange the protein into an amine-free buffer (e.g., PBS) using dialysis or a desalting column. 4. Increase the molar ratio of PFP ester to protein. A 10- to 100-fold molar excess is a common starting point. 5. Increase the reaction time or temperature, as appropriate for the stability of your protein.
Over-labeling / Protein Aggregation 1. High molar excess of PFP ester: Too much labeling reagent was used. 2. High protein concentration: Can sometimes lead to intermolecular crosslinking. 3. High pH: Increases the reactivity of the PFP ester, potentially leading to modification of less reactive sites.1. Reduce the molar ratio of the PFP ester to the protein. Perform a titration to find the optimal ratio. 2. Optimize the protein concentration for the labeling reaction. 3. Perform the labeling reaction at a lower pH within the recommended range (e.g., 7.5-8.0) to increase selectivity for primary amines.
Non-specific Labeling 1. High pH: Can promote the labeling of hydroxyl groups on serine, threonine, and tyrosine residues.1. Perform the labeling at a lower pH (around 7.5-8.0) to enhance selectivity for primary amines. 2. If off-target modification of hydroxyl groups is suspected, consider treating the sample with a mild nucleophile like hydroxylamine to selectively cleave the more labile O-acyl esters.
Inconsistent Results 1. Inaccurate protein concentration measurement: Affects the molar ratio calculation. 2. Variability in reaction parameters: Inconsistent control of pH, temperature, time, or mixing. 3. Improperly stored reagents: PFP esters are sensitive to moisture.1. Accurately measure the protein concentration before each labeling reaction. 2. Precisely control all reaction parameters to ensure reproducibility. 3. Store PFP esters at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of PFP ester to protein, should be determined empirically.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-100 mM. PFP esters are moisture-sensitive, so do not prepare stock solutions for long-term storage.

  • Initiate the Labeling Reaction:

    • Calculate the required volume of the PFP ester solution to achieve the desired molar excess over the protein. A starting point is often a 10-fold molar excess.

    • Slowly add the PFP ester solution to the protein solution while gently stirring.

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive proteins.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted PFP ester and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Determining the Degree of Labeling (DOL)

This protocol assumes the label attached via the this compound has a distinct absorbance spectrum from the protein.

Materials:

  • Purified protein-label conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280), which corresponds to the protein absorbance.

    • Measure the absorbance at the maximum absorbance wavelength (λmax) of the attached label (A_label).

  • Calculate Protein Concentration:

    • A correction factor (CF) is needed because the label may also absorb light at 280 nm. The CF is the ratio of the label's absorbance at 280 nm to its absorbance at λmax.

    • Protein Concentration (M) = [A280 - (A_label × CF)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Label Concentration:

    • Label Concentration (M) = A_label / ε_label

      • ε_label is the molar extinction coefficient of the label at its λmax.

  • Calculate DOL:

    • DOL = Label Concentration (M) / Protein Concentration (M)

Data Presentation

Table 1: Key Reaction Parameters for Controlling the Degree of Labeling

ParameterRecommended RangeImpact on DOLNotes
Molar Ratio (Ester:Protein) 2:1 to 100:1Increasing the ratio generally increases the DOL.The optimal ratio is empirical and should be determined for each protein.
pH 7.2 - 8.5Higher pH increases reaction rate and can increase DOL.pH > 8.5 may lead to off-target labeling of Ser, Thr, and Tyr.
Temperature 4°C to 37°CHigher temperature increases reaction rate.Consider the thermal stability of the protein.
Reaction Time 30 min to overnightLonger incubation times can increase the DOL.Monitor to avoid over-labeling or protein degradation.
Protein Concentration 0.5 - 10 mg/mLHigher concentrations can improve reaction efficiency.Very high concentrations may promote intermolecular crosslinking.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis Prot_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Add PFP Ester to Protein Solution (Controlled Molar Ratio) Prot_prep->Mix PFP_prep Prepare Fresh PFP Ester Solution in Anhydrous DMSO or DMF PFP_prep->Mix Incubate Incubate (1-4h @ RT or O/N @ 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Optional Purify Purify Conjugate (Desalting/Dialysis) Incubate->Purify Quench->Purify Analyze Analyze Conjugate (Determine DOL) Purify->Analyze

Caption: Experimental workflow for protein labeling with this compound.

G DOL Degree of Labeling (DOL) MolarRatio Molar Ratio (Ester:Protein) MolarRatio->DOL + pH Reaction pH pH->DOL + Time Reaction Time Time->DOL + Temp Temperature Temp->DOL + ProtConc Protein Concentration ProtConc->DOL + Lysines Number of Accessible Lysine Residues Lysines->DOL Reactivity Protein Stability & Reactivity Reactivity->DOL

References

Validation & Comparative

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the linker connecting the target-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length impacts PROTAC performance, supported by experimental data and detailed methodologies.

The linker is not merely a spacer; its length is a crucial parameter that significantly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is essential as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, whereas a linker that is too long might result in a non-productive complex where ubiquitination sites are inaccessible.[1]

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have shown that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Case Study 1: Targeting Estrogen Receptor α (ERα)

Research on PROTACs targeting the Estrogen Receptor α (ERα) has demonstrated a clear dependence on linker length for degradation efficiency. In one study, a PROTAC with a 16-atom linker showed significantly higher potency in degrading ERα compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities to ERα. This highlights that linker length optimization is a critical step in developing effective degraders.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDegradation EfficacyReference
12ERαVHLLess Potent
16ERαVHLMore Potent
Case Study 2: Targeting TANK-Binding Kinase 1 (TBK1)

Studies on TBK1-targeting PROTACs also revealed a distinct length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation of TBK1. In contrast, those with linkers between 12 and 29 atoms all exhibited submicromolar degradation potency. The optimal efficacy was observed with a 21-atom linker, which showed a DC50 of 3 nM and a Dmax of 96%.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDC50DmaxReference
< 12TBK1VHLNo activity-
21TBK1VHL3 nM96%
29TBK1VHL292 nM76%
Case Study 3: Targeting Bruton's Tyrosine Kinase (BTK)

In the development of BTK degraders, it was found that PROTACs with shorter PEG linkers (less than 4 PEG units) had impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN) due to steric hindrance. This suggests a minimum linker length is necessary to accommodate the formation of a stable ternary complex.

Experimental Protocols

To assess the efficacy of PROTACs with varying PEG linker lengths, standardized experimental protocols are essential. Below are detailed methodologies for commonly used assays.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. The supernatant containing the protein lysate is then collected.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The percentage of degradation is calculated relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay (e.g., MTT/MTS)

This protocol is used to determine the cytotoxic effect of the PROTAC on cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specific period (e.g., 72 hours).

  • Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance values against the PROTAC concentration to determine the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruits UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Proteasome->DegradedProtein Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis (Densitometry) I->J

Caption: Western Blot Experimental Workflow.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

PFP Esters: A Superior Alternative for Amine Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique for developing targeted therapeutics, diagnostic agents, and research tools. For researchers, scientists, and drug development professionals, the choice of reactive chemistry is critical to the success of their work. While N-hydroxysuccinimide (NHS) esters have long been a staple for modifying primary amines, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and, in some cases, selectivity.

This guide provides an objective comparison of PFP esters and NHS esters, supported by experimental data, to inform the selection of the optimal reagent for your bioconjugation needs.

Key Performance Characteristics: PFP Esters vs. NHS Esters

PFP esters exhibit enhanced performance due to the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, leading to several key advantages over traditional NHS esters.[1]

One of the most significant drawbacks of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which is a competing reaction that reduces the amount of active ester available for conjugation.[1] PFP esters, in contrast, demonstrate markedly lower rates of spontaneous hydrolysis, leading to more efficient and reproducible reactions.[1] This increased stability is particularly advantageous when working with valuable or limited quantities of biomolecules.[1]

Kinetic studies have also shown the superior reactivity of PFP esters in aminolysis, the desired reaction with amines.[1] This translates to faster reaction times and potentially higher conjugation yields.

A notable advantage of PFP esters is their potential for site-selective labeling of antibodies. Studies have shown that PFP esters can preferentially label a specific lysine residue (K188) in the kappa light chain of human IgG antibodies. This leads to more homogeneous antibody-fluorophore conjugates (AFCs) with improved properties, such as reduced aggregation and enhanced brightness, both in vitro and in vivo.

Quantitative Performance Comparison

The following tables summarize the quantitative advantages of PFP esters over NHS esters in terms of hydrolytic stability and site-selectivity in antibody conjugation.

Table 1: Comparative Hydrolytic Stability of Active Esters
Active EsterpHHalf-life (t½)Reference
PFP Ester Aqueous Solution~6-fold more stable than NHS Ester
TFP Ester *7.0310 min
8.060 min
10.04 min
NHS Ester 7.0250 min
8.048 min
8.6 (4°C)10 min
7.0 (0°C)4-5 hours
8.0Minutes

*Tetrafluorophenyl (TFP) esters are structurally and chemically similar to PFP esters and their stability data provides a strong indication of PFP ester performance.

Table 2: Comparison of Labeling Selectivity on a Monoclonal Antibody
Active EsterDegree of Labeling (DOL)Light Chain : Heavy Chain (LC:HC) RatioReference
PFP Ester 1.71.7
NHS Ester 1.70.1

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for PFP ester and NHS ester-based conjugation to proteins.

Protocol 1: General Procedure for Protein Conjugation with a PFP Ester

This protocol describes a general method for conjugating a PFP ester to a protein containing primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • PFP ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved PFP ester to the protein solution.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted PFP ester and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: General Procedure for Protein Conjugation with an NHS Ester

This protocol details a general method for conjugating an NHS ester to a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • NHS ester

  • Anhydrous DMSO or DMF

  • Quenching Solution (e.g., 1 M Glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to stop the reaction and incubate for 30 minutes at room temperature.

  • Purification: Purify the protein conjugate to remove unreacted NHS ester and byproducts using size-exclusion chromatography or dialysis.

Visualizing the Advantage: Reaction Workflows

The following diagrams illustrate the chemical workflows for PFP and NHS ester conjugations and highlight the key advantages of PFP esters.

PFP_Ester_Advantage cluster_PFP PFP Ester Pathway cluster_NHS NHS Ester Pathway PFP_Ester PFP Ester (High Stability) Conjugation_PFP Amide Bond Formation (Aminolysis) PFP_Ester->Conjugation_PFP High Reactivity Amine_PFP Primary Amine (e.g., Lysine) Amine_PFP->Conjugation_PFP Product_PFP Stable Conjugate (High Yield) Conjugation_PFP->Product_PFP NHS_Ester NHS Ester (Lower Stability) Conjugation_NHS Amide Bond Formation (Aminolysis) NHS_Ester->Conjugation_NHS Hydrolysis Hydrolysis (Competing Reaction) NHS_Ester->Hydrolysis Reduces Efficiency Amine_NHS Primary Amine (e.g., Lysine) Amine_NHS->Conjugation_NHS Product_NHS Stable Conjugate Conjugation_NHS->Product_NHS Inactive_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Acid

A diagram comparing the reaction pathways of PFP and NHS esters.

Antibody_Conjugation_Comparison cluster_PFP PFP Ester Conjugation cluster_NHS NHS Ester Conjugation Antibody Monoclonal Antibody PFP_Ester PFP Ester Reagent Antibody->PFP_Ester NHS_Ester NHS Ester Reagent Antibody->NHS_Ester Selective_Labeling Preferential Light-Chain Labeling (Lysine K188) PFP_Ester->Selective_Labeling Homogeneous_Product Homogeneous Conjugate (Improved Properties) Selective_Labeling->Homogeneous_Product Random_Labeling Random Lysine Labeling NHS_Ester->Random_Labeling Heterogeneous_Product Heterogeneous Mixture (Potential for Aggregation) Random_Labeling->Heterogeneous_Product

A diagram illustrating the difference in antibody conjugation outcomes.

Conclusion

The evidence strongly supports the superiority of pentafluorophenyl esters over N-hydroxysuccinimide esters for many amine-reactive bioconjugation applications. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility. Furthermore, the demonstrated ability of PFP esters to achieve site-selective antibody conjugation opens new avenues for the development of next-generation antibody-drug conjugates and other targeted biologics with improved therapeutic profiles. For researchers seeking to optimize their bioconjugation strategies, PFP esters represent a robust and reliable choice.

References

PFP Esters Forge More Stable Amide Bonds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of an amide bond is paramount to the efficacy and longevity of peptides, proteins, and bioconjugates. While various methods exist for amide bond formation, the use of pentafluorophenyl (PFP) esters has emerged as a superior strategy, yielding amide linkages with enhanced stability compared to those formed via other common activation methods. This guide provides an objective comparison of amide bond stability derived from PFP esters against other widely used coupling reagents, supported by experimental data and detailed protocols.

Pentafluorophenyl esters are highly reactive acylating agents that facilitate the efficient formation of amide bonds with primary and secondary amines.[1] The strong electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, leading to rapid and efficient aminolysis.[1] This inherent reactivity, coupled with a greater resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, makes PFP esters a robust choice for creating stable amide linkages, particularly in aqueous environments often required for biomolecule modification.[2][3]

Comparative Stability of Amide Bonds

The choice of coupling reagent directly influences the stability of the resulting amide bond. While amide bonds are generally considered stable, their susceptibility to hydrolysis and enzymatic degradation can vary depending on the method of their formation and the surrounding molecular environment.

Hydrolytic Stability

PFP esters are known to be significantly more resistant to spontaneous hydrolysis in aqueous solutions than their NHS ester counterparts.[2] This increased stability of the active ester translates to more efficient conjugation reactions, as the PFP ester is less likely to be consumed by competing hydrolysis reactions before the desired aminolysis can occur. For instance, the half-life of an NHS ester in an aqueous solution can range from hours at neutral pH to mere minutes at a pH of 8.6, whereas PFP esters exhibit a markedly lower rate of spontaneous hydrolysis under similar conditions.

While direct quantitative comparisons of the hydrolytic stability of the resulting amide bonds are less common in the literature, the principle of microscopic reversibility suggests that a more stable activated ester, which is lower in energy, will lead to a more thermodynamically stable amide product. The greater stability of the PFP ester itself is a strong indicator of the robustness of the subsequent amide bond.

Enzymatic Stability

The stability of an amide bond against enzymatic cleavage is crucial for therapeutic peptides and proteins. While specific quantitative data directly comparing the enzymatic stability of amide bonds formed from PFP esters versus other reagents is limited, the inherent strength of the amide bond formed is a key determinant. The efficient and clean reaction kinetics of PFP esters can lead to the formation of a more homogeneous and potentially less sterically hindered conjugate, which may influence its recognition and cleavage by proteases.

Quantitative Data Summary

To provide a clearer picture of the advantages of PFP esters, the following table summarizes key comparative data.

FeaturePFP EstersNHS EstersOther Reagents (e.g., EDC, HATU)
Active Ester Hydrolytic Stability High resistance to hydrolysisSusceptible to hydrolysis, especially at higher pHVaries; O-acylisourea intermediate from EDC is highly unstable
Reactivity towards Aminolysis High, rapid reaction kineticsHigh, but competes with hydrolysisGenerally high, but can be prone to side reactions
Resulting Amide Bond Stability Expected to be high due to efficient and clean reactionHigh, but formation efficiency can be compromised by hydrolysisGenerally high, but side products can affect conjugate stability

Experimental Protocols

To facilitate the direct comparison of amide bond stability, the following detailed experimental protocols are provided.

Protocol 1: Evaluation of Hydrolytic Stability of Amide Bonds

This protocol outlines a method to assess the hydrolytic stability of a synthesized amide bond at different pH values by monitoring the decay of the parent molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Amide-containing compound (synthesized via PFP ester or other methods)

  • Phosphate buffer (pH 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • Incubator

Procedure:

  • Prepare stock solutions of the amide compound in a suitable organic solvent (e.g., DMSO).

  • Prepare reaction buffers: 50 mM phosphate buffer (pH 5.0 and 7.4) and 50 mM borate buffer (pH 9.0).

  • Initiate the hydrolysis reaction by diluting the stock solution of the amide compound into each of the reaction buffers to a final concentration of 1 mg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Quench the reaction by adding an equal volume of ACN containing 0.1% TFA.

  • Analyze the samples by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate the parent amide from its hydrolysis products (e.g., 5-95% B over 20 minutes).

    • Detection: UV absorbance at a wavelength where the parent amide has maximum absorbance.

  • Quantify the peak area of the parent amide at each time point.

  • Calculate the percentage of the remaining parent amide over time and determine the half-life (t½) of the amide bond under each pH condition.

Protocol 2: Evaluation of Enzymatic Stability of Amide Bonds using LC-MS/MS

This protocol describes a method to assess the stability of an amide bond in the presence of a specific protease by quantifying the formation of cleavage products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Amide-containing compound

  • Protease of interest (e.g., Trypsin, Chymotrypsin, or a specific disease-related protease)

  • Assay buffer appropriate for the chosen protease (e.g., 50 mM Tris-HCl, pH 8.0 for Trypsin)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or ACN with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the amide compound.

  • Prepare the protease solution in the assay buffer at a suitable concentration.

  • Initiate the enzymatic reaction by adding the amide compound to the pre-warmed (37°C) protease solution. The final concentration of the amide and enzyme should be optimized based on the specific system.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot and immediately quench the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein (if using TCA).

  • Analyze the supernatant by LC-MS/MS.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent amide and its expected cleavage products. This involves identifying unique precursor-to-product ion transitions for each analyte.

  • Generate a calibration curve for the cleavage product to quantify its formation over time.

  • Calculate the rate of enzymatic cleavage and the half-life of the amide bond in the presence of the specific protease.

Visualizing the Workflow

To better illustrate the experimental process for evaluating amide bond stability, the following diagrams created using the DOT language are provided.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Amide_Prep Prepare Amide Stock Incubate_pH5 Incubate at pH 5.0 Amide_Prep->Incubate_pH5 Incubate_pH7_4 Incubate at pH 7.4 Amide_Prep->Incubate_pH7_4 Incubate_pH9 Incubate at pH 9.0 Amide_Prep->Incubate_pH9 Buffer_Prep Prepare pH Buffers Buffer_Prep->Incubate_pH5 Buffer_Prep->Incubate_pH7_4 Buffer_Prep->Incubate_pH9 Sampling Time-point Sampling Incubate_pH5->Sampling Incubate_pH7_4->Sampling Incubate_pH9->Sampling Quench Quench Reaction Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Data Analysis (t½) HPLC->Data

Caption: Workflow for Hydrolytic Stability Assay.

Enzymatic_Stability_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Amide_Stock Prepare Amide Stock Incubate Incubate at 37°C Amide_Stock->Incubate Enzyme_Prep Prepare Protease Enzyme_Prep->Incubate Sampling Time-point Sampling Incubate->Sampling Quench Quench Reaction Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Quantify Quantify Cleavage LCMS->Quantify

Caption: Workflow for Enzymatic Stability Assay.

References

A Comparative Guide to Bis-PEG13-PFP Ester Performance in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biotherapeutics that deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these ADCs are critically dependent on the linker that connects the monoclonal antibody to the payload. This guide provides a comprehensive comparison of the Bis-PEG13-PFP ester, a non-cleavable, polyethylene glycol (PEG)-containing linker, with other common linker technologies used in ADC development.

This compound is a homobifunctional linker that reacts with amine groups on the antibody, such as those on lysine residues, to form stable amide bonds. Its pentafluorophenyl (PFP) ester reactive groups offer distinct advantages in terms of hydrolytic stability compared to more conventional N-hydroxysuccinimide (NHS) esters, potentially leading to more efficient and controlled conjugation. The integrated 13-unit PEG chain is designed to improve the hydrophilicity and pharmacokinetic profile of the resulting ADC.

This guide will delve into the performance characteristics of this compound in comparison to other widely used linker strategies, such as maleimide-based linkers for thiol conjugation. The information presented is a synthesis of data from various studies to provide a broad understanding, as direct head-to-head comparative studies for this specific linker are limited in publicly available literature.

Comparative Performance Data

The following tables summarize the expected performance of ADCs constructed with this compound in comparison to those with maleimide-based linkers. The data is representative and collated from various sources to highlight the key differences between these conjugation strategies.

Table 1: Conjugation and Physicochemical Properties

ParameterThis compound (Amine-reactive)Maleimide-based Linker (Thiol-reactive)Key Considerations
Target Residue Lysine (ε-amino group)Cysteine (thiol group)Lysine conjugation is more abundant but can lead to a heterogeneous mixture of ADC species. Cysteine conjugation (native or engineered) allows for more site-specific conjugation and a more homogeneous product.
Conjugation Efficiency High, due to the increased hydrolytic stability of PFP esters compared to NHS esters, allowing for more efficient reactions at physiological pH.[1]High, with efficient Michael addition reaction between maleimide and thiol groups.PFP esters are less prone to hydrolysis during the conjugation reaction, potentially leading to higher yields and more reproducible results.[1]
Drug-to-Antibody Ratio (DAR) Typically results in a distribution of DAR species (e.g., DAR 0, 2, 4, 6, 8) due to multiple available lysine residues. Average DAR can be controlled by reaction conditions.Can achieve a more defined DAR, particularly with engineered cysteine residues (e.g., DAR 2 or 4).A lower and more uniform DAR is often associated with a better therapeutic window.
Hydrophilicity The PEG13 chain significantly increases the hydrophilicity of the linker, which can help to counteract the hydrophobicity of the payload and improve ADC solubility and stability.Hydrophilicity depends on the specific maleimide linker used; PEGylation is often incorporated to improve solubility.Increased hydrophilicity can reduce the risk of ADC aggregation and improve its pharmacokinetic profile.
Immunogenicity PEGylation is known to reduce the immunogenicity of therapeutic proteins.The linker itself is generally not considered highly immunogenic, but the overall ADC properties can influence the immune response.Reduced immunogenicity is a desirable feature for therapeutic proteins to minimize adverse reactions and ensure sustained efficacy.

Table 2: Stability and Pharmacokinetics

ParameterThis compound (Non-cleavable)Maleimide-based Linker (Non-cleavable)Key Considerations
Plasma Stability High. The amide bond formed is highly stable in circulation. The non-cleavable design prevents premature payload release.Variable. The thioether bond formed can be susceptible to a retro-Michael reaction, leading to payload deconjugation in plasma. Newer generation maleimides show improved stability.High plasma stability is crucial to minimize off-target toxicity and ensure the payload is delivered to the tumor.
Lysosomal Stability High. The linker is designed to be stable, and the payload is released upon degradation of the antibody backbone in the lysosome.High. The linker itself is stable within the lysosome.For non-cleavable linkers, efficient lysosomal degradation of the antibody is required for payload release.
Pharmacokinetics (PK) The PEG13 chain is expected to prolong the circulation half-life and reduce clearance of the ADC, leading to increased tumor accumulation.The PK profile is influenced by the overall properties of the ADC, including the linker and payload. PEGylation can be used to improve PK.A longer half-life can lead to greater exposure of the tumor to the ADC, potentially enhancing efficacy.

Table 3: In Vitro and In Vivo Efficacy

ParameterThis compound (Non-cleavable)Maleimide-based Linker (Non-cleavable)Key Considerations
In Vitro Cytotoxicity (IC50) Potent cytotoxicity is expected on antigen-positive cells. The efficacy is dependent on efficient internalization and lysosomal processing.Potent cytotoxicity on antigen-positive cells.The potency of non-cleavable ADCs is highly dependent on the target cell's ability to internalize and degrade the antibody.
Bystander Effect Limited to no bystander effect. The payload is released as an amino acid-linker-drug complex, which is typically charged and less membrane-permeable.Limited to no bystander effect for the same reasons as other non-cleavable linkers.The bystander effect, where the payload kills neighboring antigen-negative tumor cells, is more pronounced with cleavable linkers that release a membrane-permeable payload.
In Vivo Efficacy Expected to show significant tumor growth inhibition in xenograft models due to high stability and favorable PK profile.Efficacy is dependent on the stability of the linker. ADCs with more stable maleimide linkers have shown potent in vivo anti-tumor activity.In vivo efficacy is the ultimate measure of an ADC's therapeutic potential and is influenced by all its components.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are representative protocols for key experiments.

Protocol 1: ADC Conjugation and DAR Determination

Objective: To conjugate a cytotoxic payload to an antibody using this compound and determine the average drug-to-antibody ratio (DAR).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound.

  • Cytotoxic payload with a free amine group.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Desalting columns.

  • Hydrophobic Interaction Chromatography (HIC) system with a suitable column (e.g., Butyl-NPR).

Procedure:

  • Antibody Preparation: Dialyze the mAb into an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.

  • Linker-Payload Activation: Dissolve the amine-containing payload and a molar excess of this compound in anhydrous DMSO. Allow the reaction to proceed to form the PFP-activated linker-payload.

  • Conjugation Reaction: Add the desired molar excess of the PFP-activated linker-payload solution to the antibody solution. Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove unconjugated linker-payload and organic solvent by passing the reaction mixture through a desalting column equilibrated with a suitable formulation buffer.

  • DAR Determination by HIC-HPLC:

    • Equilibrate the HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Inject the purified ADC onto the column.

    • Elute the ADC species using a decreasing salt gradient with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0).

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.) and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn)

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC in human plasma over time.

Materials:

  • Purified ADC.

  • Human plasma.

  • Phosphate-buffered saline (PBS).

  • LC-MS/MS system.

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of prematurely released payload. Analyze the protein pellet (after appropriate processing) to determine the amount of intact ADC remaining.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile of the ADC.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Cell culture medium and supplements.

  • Purified ADC.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the untreated control to determine the percentage of cell viability. Plot the cell viability against the ADC concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

Signaling Pathways

ADCs targeting specific cell surface receptors can interfere with their downstream signaling pathways. Below are diagrams for the HER2 and TROP2 signaling pathways, common targets for ADC development.

HER2_Signaling_Pathway cluster_dimer HER2/HER3 Heterodimerization HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TROP2_Signaling_Pathway TROP2 TROP2 PKC PKC TROP2->PKC Ca_Signal Intracellular Ca2+ Signaling TROP2->Ca_Signal RAS RAS PKC->RAS MAPK MAPK RAS->MAPK CyclinD1 Cyclin D1 MAPK->CyclinD1 CellCycle Cell Cycle Progression CyclinD1->CellCycle Ca_Signal->CellCycle ADC_Conjugation_Workflow Antibody Antibody (in amine-free buffer) Conjugation Conjugation (Amine Reaction) Antibody->Conjugation LinkerPayload This compound + Amine-Payload LinkerPayload->Conjugation Purification Purification (Desalting Column) Conjugation->Purification ADC Purified ADC Purification->ADC HIC_Analysis DAR Analysis (HIC-HPLC) ADC->HIC_Analysis In_Vitro_Cytotoxicity_Workflow CellSeeding Seed Antigen-Positive & Antigen-Negative Cells ADCTreatment Treat with Serial Dilutions of ADC CellSeeding->ADCTreatment Incubation Incubate for 72-120 hours ADCTreatment->Incubation ViabilityAssay Measure Cell Viability Incubation->ViabilityAssay IC50 Calculate IC50 ViabilityAssay->IC50

References

A Comparative Guide to the Cross-Reactivity of Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a crosslinking agent is a critical decision that dictates the efficiency, specificity, and stability of the resulting conjugate. This guide provides an objective comparison of Bis-PEG13-PFP ester, a homobifunctional crosslinker, with other common alternatives, supported by experimental data to inform your selection process.

Introduction to this compound

This compound is a chemical crosslinker that features two pentafluorophenyl (PFP) ester reactive groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1][2][3] The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, which are abundantly found in proteins (e.g., the side chain of lysine residues and the N-terminus).[4] The hydrophilic PEG linker enhances the water solubility of the crosslinker and the resulting conjugate.[3]

Reactivity and Specificity: A Comparative Analysis

The performance of a crosslinker is primarily determined by its reactivity towards the target functional group and its propensity for off-target reactions. Here, we compare this compound with other commonly used amine-reactive crosslinkers.

On-Target Reactivity: Amines

PFP esters are known for their high reactivity towards primary amines. This is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack by an amine.

In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate), highlighting the superior reactivity of PFP esters in forming amide bonds.

Table 1: Comparison of Amine Reactivity and Hydrolytic Stability of Common Crosslinker Reactive Groups

Reactive GroupTarget Functional GroupRelative Aminolysis RateHydrolytic StabilityKey Considerations
Pentafluorophenyl (PFP) Ester Primary & Secondary AminesHighHighMore stable against hydrolysis than NHS esters, leading to higher reaction efficiency.
N-hydroxysuccinimide (NHS) EsterPrimary AminesModerateLow to ModerateProne to hydrolysis in aqueous solutions, especially at higher pH.
Tetrafluorophenyl (TFP) EsterPrimary & Secondary AminesHighHighSimilar reactivity and stability to PFP esters.
IsocyanatePrimary Amines, HydroxylsModerateModerateCan react with hydroxyl groups, leading to potential off-target reactions.
Carbodiimide (e.g., EDC)Carboxyls (activates for reaction with amines)N/A (activator)Low (activated species)Used to conjugate carboxyl groups to primary amines; the intermediate is susceptible to hydrolysis.
Off-Target Reactivity and Cross-Reactivity

While highly reactive towards amines, it is crucial to consider the potential for PFP esters to react with other nucleophilic amino acid side chains, which can lead to undesired cross-linking or modification. The primary off-target candidates in a protein are the side chains of cysteine (thiol), serine, threonine, tyrosine (hydroxyls), and histidine (imidazole).

Quantitative data on the specific cross-reactivity of this compound with these side chains is limited in publicly available literature. However, based on the general reactivity of ester crosslinkers, the following hierarchy of reactivity can be expected:

Primary Amines > Thiols > Phenolic Hydroxyls (Tyrosine) > Aliphatic Hydroxyls (Serine, Threonine) / Imidazole (Histidine)

Thiols are generally more nucleophilic than amines at neutral pH, but the reactivity of PFP esters is highly optimized for aminolysis. Reactions with hydroxyl and imidazole groups are generally much slower and often require specific conditions (e.g., higher pH) to become significant.

Experimental Protocols

To enable researchers to perform their own comparative analysis, we provide the following detailed experimental protocols.

Protocol 1: Quantitative Analysis of Off-Target Reactivity by LC-MS/MS

This protocol allows for the identification and relative quantification of modifications on different amino acid residues upon reaction with a crosslinker.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Alternative crosslinker (e.g., a Bis-NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure:

  • Reaction Setup:

    • Dissolve the protein in PBS to a final concentration of 1 mg/mL.

    • Prepare stock solutions of this compound and the alternative crosslinker in anhydrous DMSO at 10 mM.

    • Add the crosslinker to the protein solution at a 20-fold molar excess. Prepare a control sample with no crosslinker.

    • Incubate the reactions for 1 hour at room temperature.

  • Quenching and Reduction/Alkylation:

    • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free thiols.

  • Proteolytic Digestion:

    • Dilute the reaction mixture 4-fold with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Preparation for LC-MS/MS:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the peptides in a vacuum concentrator and resuspend in 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • Inject the peptide samples onto the LC-MS/MS system.

    • Use a standard data-dependent acquisition (DDA) method to acquire MS and MS/MS spectra.

  • Data Analysis:

    • Search the raw data against the protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Include variable modifications for the crosslinker adduct on lysine, cysteine, serine, threonine, tyrosine, and histidine residues.

    • Quantify the relative abundance of modified peptides by comparing the peak areas of the modified and unmodified peptides.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the primary reaction of this compound and a general workflow for its comparative analysis.

Reaction_Pathway BisPEG13PFP This compound Conjugate Stable Amide Bond (Cross-linked Protein) BisPEG13PFP->Conjugate + Protein Protein with Primary Amine (e.g., Lysine) Protein->Conjugate PFP_leaving_group Pentafluorophenol (Leaving Group) Conjugate->PFP_leaving_group -

Caption: Reaction of this compound with a primary amine on a protein.

Experimental_Workflow cluster_reaction Reaction cluster_analysis Analysis Protein_Sample Protein Sample Reaction_A Reaction A Protein_Sample->Reaction_A Reaction_B Reaction B Protein_Sample->Reaction_B Crosslinker_A This compound Crosslinker_A->Reaction_A Crosslinker_B Alternative Crosslinker Crosslinker_B->Reaction_B Digestion Quenching & Digestion Reaction_A->Digestion Reaction_B->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Quantification of Modifications) LCMS->Data_Analysis Comparison Comparison Data_Analysis->Comparison Compare Reactivity & Cross-Reactivity

Caption: Workflow for comparing the cross-reactivity of different crosslinkers.

Conclusion

This compound offers a highly efficient and stable option for amine-reactive crosslinking. Its superior reactivity and resistance to hydrolysis compared to traditional NHS esters can lead to higher yields and more reproducible conjugations. While its primary targets are primary and secondary amines, researchers should be aware of the potential for low-level cross-reactivity with other nucleophilic amino acid side chains. The provided experimental protocol offers a robust method for quantifying these on- and off-target reactions, enabling an informed decision for specific research applications.

References

comparing different PEG linker lengths (e.g., PEG4, PEG8, PEG13)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linkers is a cornerstone of creating effective targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the most versatile tools in linker technology are polyethylene glycol (PEG) chains. The length of these PEG linkers, often denoted by the number of repeating ethylene glycol units (e.g., PEG4, PEG8, PEG13), can profoundly influence the physicochemical and pharmacological properties of the resulting conjugate. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of an optimal linker for a given therapeutic application.

The inclusion of PEG linkers in drug conjugates offers several advantages. Their hydrophilic nature can enhance the solubility of hydrophobic payloads, thereby preventing aggregation, a common challenge in ADC development.[1] Furthermore, PEGylation can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life.[2] However, the choice of PEG linker length is not trivial and involves a trade-off between improved pharmacokinetics and potential impacts on potency.[3]

Impact of PEG Linker Length on Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The length of the PEG component of this linker can significantly affect the ADC's therapeutic index.

Quantitative Comparison of ADC Performance with Different PEG Linker Lengths

The following tables summarize quantitative data from preclinical studies, comparing key performance metrics of ADCs with varying PEG linker lengths.

Linker LengthADC ConstructIn Vitro Potency (IC50, nM)Plasma Clearance (mL/day/kg)In Vivo Efficacy (Tumor Growth Inhibition, %)Reference
No PEG ZHER2-SMCC-MMAE~1.5~15Minimal Activity[3][4]
PEG4 anti-Trop2-PEG4-MMAE~0.5~7Moderate
PEG8 anti-Trop2-PEG8-MMAE~0.5~5High (Cures observed in some models)
PEG12 anti-Trop2-PEG12-MMAE~0.6~5High (Cures observed in some models)
PEG24 anti-Trop2-PEG24-MMAE~0.8~5High (Cures observed in some models)

Note: Data is synthesized from multiple sources and may not be directly comparable due to variations in experimental models, antibodies, and payloads.

As the data indicates, increasing the PEG linker length from no PEG to PEG8 results in a significant decrease in plasma clearance, which often correlates with improved in vivo efficacy. However, excessively long PEG chains (e.g., PEG24) may lead to a slight decrease in in vitro potency.

Impact of PEG Linker Length on PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC is critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Comparison of PROTAC Performance with Different PEG Linker Lengths

The tables below present data on the impact of PEG linker length on the degradation of different target proteins.

Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
12>1000<20
16100 - 1000~60
2010 - 100>80
24100 - 1000~70

TANK-binding kinase 1 (TBK1) Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation0
12-29< 1000>75
21396

DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.

The data clearly demonstrates that an optimal linker length is crucial for potent protein degradation. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an overly long and flexible linker can lead to an unstable complex and inefficient ubiquitination.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to evaluate the impact of PEG linker length.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., NCI-N87 for HER2-positive ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in complete cell culture medium. Add the diluted ADCs to the wells.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot a dose-response curve and determine the IC50 value using a suitable software.

Pharmacokinetic (PK) Analysis in Mice

This protocol outlines the procedure for determining the plasma clearance and half-life of ADCs.

  • Animal Model: Use healthy mice (e.g., BALB/c) for the study.

  • ADC Administration: Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Plasma Isolation: Process the blood samples to isolate plasma by centrifugation.

  • Quantification: Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Plot the plasma concentration of the ADC over time and use a two-compartment model to calculate pharmacokinetic parameters such as clearance and half-life.

In Vivo Efficacy Study (Xenograft Model)

This experiment evaluates the anti-tumor activity of ADCs in a living organism.

  • Xenograft Model Establishment: Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into groups and administer the ADCs with different PEG linkers, a vehicle control, and a non-binding antibody control.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice 2-3 times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.

ADC_Mechanism cluster_cell ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Internalization Internalization Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 1. Proximity-induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition Degradation Target Degradation Proteasome->Degradation 3. Degradation

Catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Preclinical Evaluation cluster_analysis Data Analysis & Optimization Synth_PEG4 Synthesize ADC/PROTAC with PEG4 InVitro In Vitro Assays (e.g., Cytotoxicity, Degradation) Synth_PEG4->InVitro Synth_PEG8 Synthesize ADC/PROTAC with PEG8 Synth_PEG8->InVitro Synth_PEG13 Synthesize ADC/PROTAC with PEG13 Synth_PEG13->InVitro InVivo In Vivo Studies (e.g., PK, Efficacy) InVitro->InVivo Comparison Compare Performance Metrics (IC50, DC50, Clearance, TGI) InVivo->Comparison Optimization Select Optimal Linker Length Comparison->Optimization

Experimental workflow for comparing different PEG linker lengths.

References

Safety Operating Guide

Proper Disposal of Bis-PEG13-PFP Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Bis-PEG13-PFP ester is critical for maintaining laboratory safety and ensuring environmental compliance. Although this compound is a valuable tool in bioconjugation and drug development, its pentafluorophenyl (PFP) ester functional groups necessitate careful handling as hazardous waste. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for chemical waste management.

Understanding the Compound: Key Disposal Considerations

This compound is a chemical reagent composed of two primary components: a polyethylene glycol (PEG) linker and two terminal pentafluorophenyl (PFP) esters. While PEG itself is considered non-hazardous and biodegradable, the PFP ester moieties are reactive and their hydrolysis product, pentafluorophenol, is a halogenated organic compound classified as hazardous waste.[1][2] Therefore, the entire this compound molecule must be treated as hazardous chemical waste.

Chemical ComponentKey Characteristics for Disposal
Pentafluorophenyl (PFP) Ester - Active and moisture-sensitive functional group.
- Hydrolyzes to form pentafluorophenol (PFP), a hazardous compound.[3]
- PFP is harmful if ingested, inhaled, or in contact with skin.[1]
- Disposal must comply with local, state, and federal regulations for hazardous waste.[1]
Polyethylene Glycol (PEG) - Generally considered non-hazardous and biodegradable.
- Large quantities can impact wastewater treatment processes.
- When conjugated with a hazardous substance, the entire molecule is treated as hazardous.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect all waste containing this compound, including pure reagent, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing boats), in a designated hazardous waste container.

3. Waste Container Requirements:

  • Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents (i.e., "this compound Waste").

  • Keep the container closed except when adding waste.

4. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible chemicals such as strong oxidizing agents and acids.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional procedures for waste manifest documentation and pickup scheduling.

  • The typical method for the final disposal of halogenated organic compounds is high-temperature incineration.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Bis-PEG13-PFP Ester Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Labeled, Compatible Hazardous Waste Container B->C D Collect All Waste (Pure, Mixtures, Contaminated Items) C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Follow Institutional Pickup Procedures F->G H Proper Disposal (e.g., Incineration) G->H

References

Essential Safety and Logistics for Handling Bis-PEG13-PFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Bis-PEG13-PFP ester, a homobifunctional crosslinker. The following procedural guidance is designed to be a preferred source for laboratory safety, building trust by providing value beyond the product itself.

Immediate Safety and Handling Precautions

This compound, a combustible solid, requires careful handling in a well-ventilated area to avoid inhalation of dust.[1][2] Pentafluorophenyl (PFP) esters are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[1][3]

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA or European standards are mandatory.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact. Given that PFP esters are reactive, it is crucial to select gloves with adequate resistance.

  • Body Protection: A laboratory coat should be worn to protect from accidental spills.

  • Respiratory Protection: If working in an area with insufficient ventilation or where dust may be generated, a NIOSH-approved respirator is recommended.

Storage and Stability: this compound is moisture-sensitive and should be stored at -20°C in a tightly sealed container, preferably with a desiccant. To prevent condensation, allow the container to equilibrate to room temperature before opening. Due to its susceptibility to hydrolysis, it is strongly recommended to prepare solutions immediately before use and not to store stock solutions.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

Operational Plan: Step-by-Step Guidance for Handling

A logical workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates this workflow.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_disposal Waste Management Receive Receive and Log Compound Store Store at -20°C with Desiccant Receive->Store Verify Integrity Equilibrate Equilibrate to Room Temp Before Use Store->Equilibrate Prevent Condensation Weigh Weigh in Ventilated Area Equilibrate->Weigh Wear Full PPE Dissolve Dissolve Immediately Before Use Weigh->Dissolve Use Anhydrous Solvent React Perform Reaction Dissolve->React Quench Quench Excess Reagent React->Quench e.g., Tris Buffer Collect Collect Waste in Labeled Container Quench->Collect Deactivate Deactivate Unused Material Deactivate->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Follow Institutional Protocols

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous.

Step-by-Step Disposal Procedure:

  • Deactivation of Unused Material: Before disposal, it is recommended to deactivate any unused this compound. This can be achieved by quenching the reactive PFP ester groups. A common method is to add a quenching buffer, such as Tris buffer (pH 8.0–8.5), and allow it to incubate for at least 30 minutes to ensure complete hydrolysis.

  • Containerization: Place all deactivated this compound waste and any contaminated materials (e.g., weighing paper, pipette tips, gloves) into a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound (deactivated)", and appropriate hazard warnings.

  • Storage of Waste: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

By adhering to these safety protocols and disposal procedures, researchers can maintain a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemicals you handle.

References

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